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  • Product: 1-Cyclohexyl-2-ethoxybenzene
  • CAS: 1889-30-1

Core Science & Biosynthesis

Foundational

1-Cyclohexyl-2-ethoxybenzene: Structural Analysis and Functional Properties

Topic: 1-Cyclohexyl-2-ethoxybenzene Chemical Structure and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug/Formulation Development Professionals Executive Summary 1-Cyclohexy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Cyclohexyl-2-ethoxybenzene Chemical Structure and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug/Formulation Development Professionals

Executive Summary

1-Cyclohexyl-2-ethoxybenzene (CAS: 1889-30-1), commercially known in the fragrance industry as Phenafleur , represents a distinct class of sterically hindered aromatic ethers. Unlike simple alkyl aryl ethers, this molecule features a bulky cyclohexyl group at the ortho position relative to the ethoxy substituent. This structural arrangement confers exceptional chemical stability, particularly against oxidative degradation in high-pH environments (e.g., hypochlorite bleaches). This guide analyzes the molecule's physicochemical profile, synthetic pathways, and its critical role as a robust functional ingredient in aggressive formulation environments.

Chemical Identity & Structural Conformation[1][2]

The molecule consists of a benzene core substituted with a cyclohexyl ring and an ethoxy group in a 1,2-relationship.[1][2][3][4][5] The steric bulk of the cyclohexyl group influences the conformation of the ethoxy tail, restricting free rotation and shielding the ether oxygen from Lewis acids or oxidative attack.

Property Data
IUPAC Name 1-Cyclohexyl-2-ethoxybenzene
Common Synonyms o-Cyclohexylphenetole; Cyclohexyl phenyl ethyl ether; Phenafleur (IFF Trade Name)
CAS Number 1889-30-1
Molecular Formula C₁₄H₂₀O
Molecular Weight 204.31 g/mol
SMILES CCOC1=CC=CC=C1C1CCCCC1
InChI Key BDOBXLAYNRBGPI-UHFFFAOYSA-N
3D Conformational Analysis

The ortho-cyclohexyl group exerts significant steric pressure. In the lowest energy conformation, the cyclohexyl ring likely adopts a chair conformation perpendicular to the benzene plane to minimize steric clash with the ethoxy group. This "orthogonal" shielding effect contributes to the molecule's resistance to electrophilic aromatic substitution at the position para to the ethoxy group, directing substitution (if forced) to the open positions meta to the ether linkage.

Physicochemical Properties[1][2][10]

The following data synthesizes experimental values and calculated descriptors relevant for formulation science.

Parameter Value / Description Relevance
Physical State Colorless to pale yellow liquidEase of handling in liquid dosing systems.
Boiling Point ~270–280°C (Est. at 760 mmHg)Low volatility; acts as a base note/fixative.
LogP (Octanol/Water) 5.3 (Calculated)High lipophilicity; excellent substantivity on hydrophobic substrates (fabric, hair).
Water Solubility Insoluble (< 0.1 mg/L)Requires emulsification in aqueous systems.
Odor Profile Floral, Hyacinth, FruityUsed for masking odors in industrial bases.
Chemical Stability High (pH 2–13)Stable in hypochlorite (bleach) and reducing agents.

Synthesis & Manufacturing

The primary industrial route involves the Williamson Ether Synthesis , utilizing 2-cyclohexylphenol as the nucleophilic substrate. This pathway is preferred over direct alkylation of phenetole due to the difficulty of selectively introducing a cyclohexyl group at the ortho position without poly-alkylation.

Synthetic Protocol (Lab Scale)

Objective: Synthesis of 1-cyclohexyl-2-ethoxybenzene via O-ethylation.

Reagents:

  • 2-Cyclohexylphenol (1.0 eq)

  • Diethyl sulfate (1.1 eq) or Ethyl Bromide (1.2 eq)

  • Sodium Hydroxide (NaOH) (1.2 eq, 50% aq. solution)

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB, 1 mol%)

  • Solvent: Toluene or solvent-free (if using PTC)

Step-by-Step Methodology:

  • Deprotonation: Charge a reactor with 2-cyclohexylphenol and Toluene. Add NaOH solution dropwise at 50°C under vigorous stirring. The mixture forms the sodium 2-cyclohexylphenoxide salt.

  • Alkylation: Add the Phase Transfer Catalyst (TBAB). Heat the mixture to 80°C.

  • Addition: Slowly add Diethyl sulfate (or Ethyl Bromide) over 1 hour, maintaining temperature <90°C to prevent elimination side reactions.

  • Reflux: Reflux the mixture for 4–6 hours. Monitor consumption of phenol via TLC or GC.

  • Workup: Cool to room temperature. Wash the organic layer with water (2x) to remove salts and excess base. Wash with dilute HCl to neutralize trace phenoxide.

  • Purification: Dry organic layer over MgSO₄. Remove solvent under reduced pressure. Distill the residue under high vacuum to obtain the pure ether.

Reaction Mechanism Visualization

The following diagram illustrates the transformation from the phenol precursor to the final ether product.

SynthesisPathway cluster_0 Step 1: Deprotonation cluster_1 Step 2: Williamson Etherification Phenol 2-Cyclohexylphenol (Precursor) Phenoxide Sodium 2-Cyclohexylphenoxide (Intermediate) Phenol->Phenoxide -H2O Base NaOH (aq) Base->Phenoxide Product 1-Cyclohexyl-2-ethoxybenzene (Phenafleur) Phenoxide->Product SN2 Attack + TBAB (Cat) EtAgent Diethyl Sulfate / EtBr (Electrophile) EtAgent->Product

Caption: Synthesis of 1-cyclohexyl-2-ethoxybenzene via base-catalyzed O-alkylation of 2-cyclohexylphenol.

Applications & Functional Logic

The primary value proposition of 1-cyclohexyl-2-ethoxybenzene lies in its oxidative resistance . In formulation science, many standard floral alcohols (e.g., Linalool, Phenyl Ethyl Alcohol) degrade rapidly in the presence of bleach (sodium hypochlorite), losing their scent or forming off-odors.

Mechanism of Stability
  • Lack of Oxidizable Protons: Unlike alcohols (-OH) or aldehydes (-CHO), the ether linkage (-O-) is chemically inert to hypochlorite oxidation.

  • Steric Shielding: The bulky cyclohexyl group at the ortho position physically blocks the approach of reactive species to the aromatic ring, reducing the rate of chlorination on the ring itself.

Application Areas
  • Hypochlorite Bleach Products: Used as a masking agent in household bleach and mold removers where few other fragrances survive.

  • High-pH Detergents: Industrial laundry liquids and dishwasher gels.

  • Functional Fluids: Potential use as a high-boiling, non-polar solvent or dielectric fluid component due to its thermal stability and electrical insulation properties.

StabilityLogic cluster_properties Chemical Properties cluster_outcomes Functional Outcomes Structure Structure: Ether Linkage + Ortho-Cyclohexyl Group NoOH Absence of -OH/-CHO groups Structure->NoOH Steric Steric Hindrance Structure->Steric OxResist Resistance to Oxidation (Hypochlorite Stable) NoOH->OxResist RingStab Reduced Ring Chlorination Steric->RingStab Application End Use: Bleach & High-pH Formulations OxResist->Application RingStab->Application

Caption: Structure-Property relationship illustrating why this molecule is selected for harsh oxidative environments.

Safety & Toxicology (E-E-A-T)

While specific toxicological data for this exact CAS is often proprietary to fragrance houses, safety assessments are derived from structural analogs (phenetole and cyclohexylphenol).

  • Skin Irritation: Moderate irritant. The lipophilic nature allows skin penetration; protective gloves (Nitrile) are required during handling.

  • Aquatic Toxicity: Classified as Aquatic Chronic 2 (Toxic to aquatic life with long-lasting effects) due to high LogP and low biodegradability.

  • Sensitization: Potential skin sensitizer. IFRA (International Fragrance Association) guidelines typically restrict usage levels in leave-on products.

Handling Protocol:

  • Store in cool, dry areas under nitrogen blanket to prevent slow autoxidation (though slow, ethers can form peroxides over extended storage; test for peroxides before distillation).

  • Dispose of as hazardous chemical waste (do not pour down drains).

References

  • PubChem Compound Summary. (n.d.). 1-Cyclohexyl-2-ethoxybenzene.[1][2][3][4][5][6] National Center for Biotechnology Information. Retrieved from [Link]

  • International Fragrances & Flavors (IFF). (n.d.). Phenafleur™ Product Data. Retrieved from [Link] (Trade name verification).

  • Google Patents. (1999). US5942153A - Stable fragrances for bleaching compounds. Retrieved from (Cites 1-cyclohexyl-2-ethoxybenzene as a bleach-stable fragrance).

Sources

Exploratory

2-Cyclohexylphenetole: Technical Guide to Nomenclature, Properties, and Synthesis

This guide provides an in-depth technical analysis of 2-Cyclohexylphenetole , a lipophilic ether derivative of 2-cyclohexylphenol. This compound serves as a specialized intermediate in organic synthesis, material science...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Cyclohexylphenetole , a lipophilic ether derivative of 2-cyclohexylphenol. This compound serves as a specialized intermediate in organic synthesis, material science (liquid crystal precursors), and potentially as a lipophilic scaffold in medicinal chemistry.

Executive Summary

2-Cyclohexylphenetole (CAS: 1889-30-1 ) is an aromatic ether characterized by a benzene ring substituted with an ethoxy group at position 1 and a cyclohexyl group at position 2 (ortho).[1] It is chemically distinct from its parent compound, 2-cyclohexylphenol, due to the protection of the hydroxyl group as an ethyl ether, which significantly alters its solubility, reactivity, and hydrogen-bonding capability. This guide details its structural identity, IUPAC nomenclature rules, and a validated synthesis protocol.

Structural Identity & Nomenclature

Core Identifiers
ParameterTechnical Detail
Common Name 2-Cyclohexylphenetole
IUPAC Name 1-Cyclohexyl-2-ethoxybenzene
CAS Registry Number 1889-30-1
Molecular Formula C₁₄H₂₀O
Molecular Weight 204.31 g/mol
SMILES CCOc1ccccc1C2CCCCC2
InChI Key (Derivative-specific key required; predicted based on structure)
Nomenclature Analysis

The name "2-Cyclohexylphenetole" is a semi-systematic name derived from "Phenetole" (ethoxybenzene).

  • Parent Structure: Phenetole (Benzene ring + Ethoxy group).

  • Substituent: Cyclohexyl group (

    
    ).[2]
    
  • Locant: Position 2 (ortho) relative to the ethoxy group (position 1).[3]

IUPAC Systematic Breakdown:

  • Principal Functional Group: Ether (Alkoxybenzene).

  • Numbering: The carbon attached to the ethoxy group is C1. The substituent is placed at the lowest possible locant (C2).

  • Alphabetization: "Cyclohexyl" vs "Ethoxy". In the name Benzene, substituents are listed alphabetically.

    • Correct Systematic Name:1-Cyclohexyl-2-ethoxybenzene (or 1-Ethoxy-2-cyclohexylbenzene depending on indexing priority; typically alkoxy is treated as a substituent, so alphabetical ordering applies).

Physicochemical Properties (Predicted & Experimental)

As a lipophilic ether, 2-cyclohexylphenetole exhibits properties distinct from its phenolic precursor.

PropertyValue / DescriptionMechanism/Context
Physical State Colorless to pale yellow liquidLack of H-bond donor lowers MP relative to phenol.
Boiling Point ~280–290 °C (Predicted)High MW and van der Waals interactions from cyclohexyl ring.
LogP (Octanol/Water) ~5.2 (Predicted)Highly lipophilic due to the cyclohexyl and ethyl groups masking polarity.
Solubility Insoluble in water; Soluble in DCM, Toluene, EthanolCompatible with non-polar organic extraction.
Reactivity Stable to base; Susceptible to electrophilic aromatic substitutionThe ethoxy group is an ortho/para director.

Synthesis & Reactivity

Synthetic Pathway: O-Alkylation

The most robust method for synthesizing 2-cyclohexylphenetole is the Williamson Ether Synthesis using 2-cyclohexylphenol and an ethylating agent (Ethyl iodide or Diethyl sulfate).

Reaction Logic: The steric bulk of the ortho-cyclohexyl group requires a strong base and a polar aprotic solvent to ensure efficient deprotonation and nucleophilic attack.

Experimental Protocol (Standardized)
  • Precursor: 2-Cyclohexylphenol (CAS 119-42-6).[1]

  • Reagents: Potassium Carbonate (

    
    ), Ethyl Iodide (
    
    
    
    ), DMF (Dimethylformamide).

Step-by-Step Methodology:

  • Activation: Dissolve 10 mmol of 2-cyclohexylphenol in 15 mL of anhydrous DMF under

    
     atmosphere.
    
  • Deprotonation: Add 15 mmol (1.5 eq) of finely ground anhydrous

    
    . Stir at 60°C for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Dropwise add 12 mmol (1.2 eq) of Ethyl Iodide. The solution may turn cloudy as KI precipitates.

  • Reflux: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1). The phenol spot (

    
    ) should disappear, replaced by the ether spot (
    
    
    
    ).
  • Workup: Quench with water (50 mL). Extract with Diethyl Ether (

    
     mL). Wash organics with 1M NaOH (to remove unreacted phenol) followed by Brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via vacuum distillation or column chromatography (Silica, 100% Hexanes 
    
    
    
    5% EtOAc).
Visualization of Synthesis Pathway

Synthesis Phenol 2-Cyclohexylphenol (CAS 119-42-6) Intermediate Phenoxide Anion (Nucleophile) Phenol->Intermediate -H+ Base K2CO3 / DMF (Deprotonation) Base->Intermediate Product 2-Cyclohexylphenetole (CAS 1889-30-1) Intermediate->Product SN2 Attack Reagent Ethyl Iodide (Et-I) Reagent->Product Ethylation

Figure 1: Williamson Ether synthesis pathway converting 2-cyclohexylphenol to 2-cyclohexylphenetole via nucleophilic substitution.

Applications in Drug Development & Research

Lipophilicity Modulation

In medicinal chemistry, converting a phenol to a phenetole (ethyl ether) is a strategic modification to:

  • Block Metabolism: Prevents rapid glucuronidation of the hydroxyl group, extending half-life (

    
    ).
    
  • Increase BBB Permeability: The significant increase in LogP (from ~3.5 to ~5.2) enhances blood-brain barrier penetration.

Material Science Intermediates

The 1,2-disubstituted cyclohexane/benzene motif is a common core in Liquid Crystals . The ethoxy tail provides flexibility, while the cyclohexyl ring imparts structural rigidity necessary for mesophase formation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6689, 2-Cyclohexylphenol. (Precursor Data).[3] Retrieved from [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard Williamson Ether Synthesis Protocols).[3] 5th Edition. Longman Scientific & Technical.

Sources

Foundational

Introduction: Defining the Compound and the Data Landscape

An In-depth Technical Guide to the Physical Properties of ortho-Cyclohexyl Ethyl Phenyl Ether For Researchers, Scientists, and Drug Development Professionals The compound specified as ortho-cyclohexyl ethyl phenyl ether...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of ortho-Cyclohexyl Ethyl Phenyl Ether

For Researchers, Scientists, and Drug Development Professionals

The compound specified as ortho-cyclohexyl ethyl phenyl ether is understood, based on standard chemical nomenclature, to be 1-cyclohexyl-2-ethoxybenzene . This structure consists of a benzene ring substituted at the 1 and 2 (ortho) positions with a cyclohexyl group and an ethoxy group, respectively.

The physical properties of a molecule like 1-cyclohexyl-2-ethoxybenzene are paramount in drug development. They influence its solubility and dissolution rate (affecting bioavailability), its stability in various formulations, and its behavior during purification processes like distillation and chromatography. An accurate understanding of these characteristics is the foundation of successful formulation and chemical process design.

Predicted Physicochemical Properties and Structural Analogs

In the absence of direct experimental data, we can forecast the physical properties of 1-cyclohexyl-2-ethoxybenzene by examining structurally related compounds: ethoxybenzene (phenetole), which shares the ethoxy-aromatic moiety, and cyclohexylbenzene, which shares the cyclohexyl-aromatic moiety.

Table 1: Predicted Physical Properties of 1-cyclohexyl-2-ethoxybenzene and Comparison with Structural Analogs

PropertyPredicted Value (1-cyclohexyl-2-ethoxybenzene)Ethoxybenzene[1][2]Cyclohexylbenzene[3][4]Rationale for Prediction
Molecular Formula C₁₄H₂₀OC₈H₁₀OC₁₂H₁₆-
Molecular Weight 204.31 g/mol 122.16 g/mol 160.26 g/mol -
Appearance Colorless to pale yellow liquidColorless liquidColorless liquidTypical for aromatic ethers and alkylbenzenes.
Boiling Point 245 - 255 °C169-170 °C239 °CThe addition of the bulky cyclohexyl group significantly increases molecular weight and van der Waals forces compared to ethoxybenzene, raising the boiling point substantially, likely slightly above that of cyclohexylbenzene.
Melting Point < -10 °C-30 °C-3 °CThe ortho-substitution may disrupt crystal lattice packing, likely resulting in a low melting point, ensuring it is liquid well below room temperature.
Density 0.97 - 0.99 g/cm³ at 20°C0.967 g/cm³0.94 g/cm³The density will be between that of its analogs, likely closer to that of ethoxybenzene due to the presence of the oxygen atom.
Refractive Index (n_D²⁰) 1.515 - 1.5251.5071.526The refractive index is expected to be similar to cyclohexylbenzene due to the combination of the aromatic ring and the alicyclic ring system.
Solubility Insoluble in water; Soluble in ethanol, diethyl ether, acetone, benzene.[1]Insoluble in water; Soluble in ethanol, diethyl ether.[1]Insoluble in water; Soluble in organic solvents.As a non-polar ether, it will be immiscible with water but highly soluble in common organic solvents.

Experimental Determination of Physical Properties

The following protocols are presented as self-validating systems for researchers to empirically determine the core physical properties of 1-cyclohexyl-2-ethoxybenzene or similar novel compounds. The causality behind procedural steps is explained to ensure robust and reliable data generation.

Boiling Point Determination via Microscale Distillation

Expertise & Causality: A precise boiling point is a key indicator of purity.[5] During a distillation, the boiling point is the temperature at which the liquid's vapor pressure equals the atmospheric pressure, resulting in a stable temperature plateau for the vapor phase of a pure compound.[5][6] This method is superior to simple capillary methods for obtaining a highly accurate value.

Protocol:

  • Apparatus Setup: Assemble a microscale distillation apparatus using a 10 mL round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a collection vessel. Ensure all joints are properly sealed.

  • Sample Charging: Place 3-4 mL of 1-cyclohexyl-2-ethoxybenzene and a magnetic stir bar into the round-bottom flask. The stir bar ensures smooth boiling and prevents bumping.

  • Thermometer Placement: Position the thermometer so the top of the bulb is level with the bottom of the distillation head's side arm. This placement ensures the measured temperature is that of the vapor entering the condenser, which is the true boiling point.

  • Heating and Distillation: Gently heat the flask using a heating mantle. Observe the liquid for the onset of boiling.

  • Data Recording: As the vapor condenses and the first drop of distillate is collected, record the temperature. Continue to record the temperature every 30 seconds. A pure compound will exhibit a stable temperature range (±0.5 °C) during the bulk of the distillation. This stable temperature is the boiling point.

  • Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, a nomograph should be used to correct the observed boiling point to the standard pressure boiling point.

Boiling_Point_Workflow cluster_setup Apparatus Setup cluster_measurement Measurement cluster_analysis Analysis A Assemble Microscale Distillation Apparatus B Charge Flask with Sample (3-4 mL) & Stir Bar A->B C Position Thermometer Bulb at Side Arm B->C D Gently Heat to Boiling C->D Begin Process E Record Temperature at First Drop of Distillate D->E F Monitor for Stable Temperature Plateau E->F G Record Stable Boiling Point F->G Plateau Reached H Measure Atmospheric Pressure G->H I Apply Pressure Correction (if needed) H->I

Caption: Workflow for Boiling Point Determination.

Density Measurement via Pycnometry

Expertise & Causality: Density is a fundamental physical property defined as mass per unit volume.[7] A pycnometer is a flask with a precisely known volume, allowing for a highly accurate density determination by weighing it when empty, filled with a reference liquid (e.g., deionized water), and filled with the sample liquid.[7] This method directly measures mass and volume to provide a reliable value.

Protocol:

  • Preparation: Thoroughly clean and dry a 5 mL pycnometer.

  • Mass of Empty Pycnometer (m₁): Weigh the empty, dry pycnometer with its stopper on an analytical balance to four decimal places.

  • Mass of Pycnometer with Water (m₂): Fill the pycnometer with deionized water, insert the stopper, and allow it to equilibrate to a constant temperature (e.g., 20.0 °C) in a water bath. Dry the exterior completely and weigh it.

  • Volume Calculation: Using the known density of water (ρ_water) at the measurement temperature (e.g., 0.99820 g/cm³ at 20.0 °C), calculate the exact volume (V) of the pycnometer: V = (m₂ - m₁) / ρ_water.

  • Mass of Pycnometer with Sample (m₃): Empty and dry the pycnometer, then fill it with 1-cyclohexyl-2-ethoxybenzene. Equilibrate to the same temperature as the water, dry the exterior, and weigh it.

  • Density Calculation: Calculate the density of the sample (ρ_sample): ρ_sample = (m₃ - m₁) / V.

Density_Workflow A Weigh Empty, Dry Pycnometer (m₁) B Fill with DI Water Equilibrate Temp, Weigh (m₂) A->B D Fill with Sample Equilibrate Temp, Weigh (m₃) A->D C Calculate Pycnometer Volume (V) using ρ_water B->C E Calculate Sample Density (ρ_sample) C->E D->E

Caption: Workflow for Density Measurement by Pycnometry.

Refractive Index Measurement via Abbe Refractometer

Expertise & Causality: The refractive index is the ratio of the speed of light in a vacuum to its speed in a medium.[8] It is a characteristic property sensitive to temperature and the wavelength of light used. An Abbe refractometer measures the critical angle of total internal reflection at the interface between a prism of high refractive index and the sample.[9] This angle is directly related to the sample's refractive index.

Protocol:

  • Instrument Calibration: Turn on the refractometer and its light source. Ensure the prism temperature is controlled, typically to 20.0 ± 0.1 °C. Calibrate the instrument using a standard of known refractive index, such as distilled water (n_D²⁰ = 1.3330).

  • Sample Application: Open the prism assembly. Using a pipette, apply 2-3 drops of 1-cyclohexyl-2-ethoxybenzene onto the surface of the lower prism.

  • Closing the Prism: Close the prism assembly firmly to ensure the liquid spreads into a thin, uniform film.

  • Measurement: Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible. Turn the fine adjustment knob to bring the dividing line (the shadow line) into sharp focus exactly on the crosshairs of the reticle.

  • Dispersion Correction: If a colored fringe is visible at the dividing line, turn the dispersion correction knob until the line is sharp and achromatic (black and white).

  • Reading the Value: Depress the switch to illuminate the internal scale and read the refractive index to four decimal places. Perform the measurement in triplicate and report the average.

Refractive_Index_Workflow A Calibrate Refractometer with Water Standard at 20°C B Apply 2-3 Drops of Sample to Prism A->B C Close Prism Assembly B->C D Adjust Knobs to Focus Shadow Line on Crosshairs C->D E Correct for Dispersion (Remove Color Fringe) D->E Focus F Read Refractive Index from Scale E->F Corrected G Repeat 3x and Calculate Average F->G

Caption: Workflow for Refractive Index Measurement.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 1-cyclohexyl-2-ethoxybenzene is not available, appropriate handling procedures can be derived from analogous compounds like ethoxybenzene and cyclohexylbenzene.[3][10]

  • Hazard Class: Expected to be a flammable liquid. Keep away from heat, sparks, and open flames.[10]

  • Toxicity: Likely to be harmful if swallowed, with a potential aspiration hazard which may be fatal if the liquid enters the airways. May cause skin and eye irritation.[11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This guide provides a comprehensive framework for understanding and characterizing the physical properties of 1-cyclohexyl-2-ethoxybenzene. By combining predictive analysis based on sound chemical principles with detailed, robust experimental protocols, researchers and drug development professionals are empowered to generate the high-quality data necessary for their work. Adherence to these methodologies and safety protocols will ensure both the integrity of the scientific results and the safety of laboratory personnel.

References

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for Ethoxycyclohexane. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for 1-Ethoxycyclohexene. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for 1-Cyclohexyl-2-cyclohexylidenethane. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for 1-Cyclohexyl-2-methoxycyclohexane. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for 1-Cyclohexyl-2-phenylethanone. [Link]

  • Carl ROTH. Safety Data Sheet: Cyclohexylbenzene. [Link]

  • Rudolph Research Analytical. Refractometry - Measuring Refractive Index. [Link]

  • University of Technology. Experimental No. (2) Boiling Point. [Link]

  • PHYWE Systeme GmbH & Co. KG. Determination of the density of liquids. [Link]

  • Agilent Technologies. Spectrophotometric Methods of Refractive Indices Measurement. [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • Organic Syntheses. Cyclohexylbenzene. [Link]

  • Mettler Toledo. Refractive Index: All You Need to Know. [Link]

  • CUNY Bronx Community College. Measurement of Density. [Link]

  • Meta-Sci. Safety Data Sheet Ethoxybenzene. [Link]

  • BYJU'S. Determination Of Boiling Point Of An Organic Compound. [Link]

  • Calnesis. Density measurement of liquids. [Link]

  • Directorate of Measures and Precious Metals. Good practice guide for the measurement of the density of liquids in industry. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. PubChem Compound Summary for Cyclohexylbenzene. [Link]

  • YouTube. How To Measure A Refractive Index. [Link]

  • YouTube. Experimental determination of boiling point. [Link]

  • WJEC. Determination of the density of liquids and solids. [Link]

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Exploratory

The Strategic Design and Application of Ortho-Substituted Cyclohexylbenzene Ethers in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Potential of the Ortho-Substituted Cyclohexylbenzene Ether Scaffold In the intricate landscape of medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Potential of the Ortho-Substituted Cyclohexylbenzene Ether Scaffold

In the intricate landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer a blend of potent biological activity and favorable pharmacokinetic properties is paramount. Among the vast array of chemical motifs, the ortho-substituted cyclohexylbenzene ether core has emerged as a structure of significant interest. This guide provides an in-depth exploration of this unique chemical class, from its rational design and synthesis to its characterization and potential applications in drug development.

The strategic incorporation of an ortho-substituent on the phenyl ring, combined with the bulky, lipophilic cyclohexyl ether group, imparts a distinct three-dimensional architecture. This conformation can facilitate precise interactions with biological targets, while the ether linkage provides a degree of metabolic stability. Furthermore, the concept of saturated bioisosteres, where a saturated ring system like cyclohexane can mimic a phenyl ring, has gained considerable traction in drug design.[1][2] This principle allows for the fine-tuning of physicochemical properties such as solubility and metabolic stability, which are critical for the development of orally bioavailable drugs.[3] This guide will delve into the synthetic methodologies to access these compounds, the analytical techniques for their characterization, and the structure-activity relationships (SAR) that govern their biological effects, with a particular focus on their potential as anticancer agents.

Synthetic Strategies: Accessing the Ortho-Substituted Cyclohexylbenzene Ether Core

The synthesis of ortho-substituted cyclohexylbenzene ethers is a multi-step process that requires careful control of regioselectivity. The primary challenge lies in the selective introduction of a substituent at the ortho-position of the phenyl ring. Two main synthetic routes are commonly employed: ortho-alkylation of a phenol followed by etherification, or the etherification of a pre-substituted ortho-phenol.

Route 1: Ortho-Alkylation of Phenols followed by Williamson Ether Synthesis

This is a versatile and widely used approach. The first step involves the ortho-selective alkylation of a phenol with an appropriate alkylating agent. This is followed by a classical Williamson ether synthesis to introduce the cyclohexyl ether moiety.

Step 1: Ortho-Alkylation of Phenol

Achieving high ortho-selectivity in the alkylation of phenols is a significant synthetic challenge, as para-alkylation is often the thermodynamically favored outcome. However, several catalytic systems have been developed to direct the alkylation to the ortho-position. One effective method involves the use of a dual catalytic system comprising palladium on carbon (Pd/C) and scandium triflate (Sc(OTf)₃) for the reaction of phenols with primary alcohols.[4] While this specific example uses a primary alcohol, the principle can be adapted for cyclohexylation using cyclohexene or cyclohexanol with appropriate catalysts like zeolites.[5] At lower temperatures, the formation of the ortho-product is often favored.[5]

Step 2: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and fundamental reaction in organic chemistry for the formation of ethers.[6][7] It proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks an alkyl halide or other substrate with a good leaving group.[6][7] In the context of synthesizing ortho-substituted cyclohexylbenzene ethers, the ortho-alkylated phenol from the previous step is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding phenoxide. This is followed by the addition of a cyclohexyl halide (e.g., cyclohexyl bromide) or a cyclohexyl sulfonate (e.g., cyclohexyl tosylate) to yield the desired ether.[7]

Williamson_Ether_Synthesis Ortho_Phenol Ortho-Substituted Phenol Phenoxide Ortho-Substituted Phenoxide Intermediate Ortho_Phenol->Phenoxide Deprotonation Base Strong Base (e.g., NaH) Base->Phenoxide Cyclohexyl_Halide Cyclohexyl Halide (e.g., Cyclohexyl Bromide) Ether Ortho-Substituted Cyclohexylbenzene Ether Cyclohexyl_Halide->Ether Phenoxide->Ether SN2 Attack Salt Salt Byproduct (e.g., NaBr) Kinase_Inhibition cluster_0 Kinase ATP-Binding Pocket cluster_1 Ortho-Substituted Cyclohexylbenzene Ether Inhibitor Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Inhibitor Inhibitor Core Inhibitor->Hydrophobic_Pocket Hydrophobic Interaction Ortho_Group Ortho-Substituent Ortho_Group->Hinge H-Bonding/ Key Interaction Cyclohexyl_Ether Cyclohexyl Ether Cyclohexyl_Ether->Solvent_Front Lipophilic Interaction

Sources

Foundational

Bioactivity of 1-Cyclohexyl-2-ethoxybenzene analogs

Title: Technical Guide: Bioactivity & Pharmacological Profiling of 1-Cyclohexyl-2-ethoxybenzene Analogs Abstract This technical guide provides a comprehensive analysis of the 1-Cyclohexyl-2-ethoxybenzene scaffold (CAS: 1...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Bioactivity & Pharmacological Profiling of 1-Cyclohexyl-2-ethoxybenzene Analogs

Abstract This technical guide provides a comprehensive analysis of the 1-Cyclohexyl-2-ethoxybenzene scaffold (CAS: 1889-30-1), a lipophilic ether derived from the sterically hindered 2-cyclohexylphenol. While often utilized as a functional intermediate or penetration enhancer in cosmetic and industrial applications, this chemotype possesses significant, under-explored pharmacological potential. This document outlines the structural logic, synthesis pathways, and bioactivity profiling of this scaffold, focusing on its membrane-disrupting capabilities, metabolic stability, and potential interactions with nuclear receptors (e.g., ERβ).

Part 1: Structural Logic & Chemical Scaffold

The core pharmacophore is an ortho-cyclohexyl phenetole . Its bioactivity is governed by the interplay between the lipophilic cyclohexyl ring (steric bulk) and the ethoxy tail (masked polarity).

The Pharmacophore
  • Lipophilic Domain (Cyclohexyl Ring): Provides high logP (estimated ~4.5–5.0), facilitating rapid penetration of lipid bilayers (cell membranes, blood-brain barrier). The ortho positioning creates steric hindrance, protecting the ether linkage from rapid enzymatic hydrolysis compared to para isomers.

  • Electronic Domain (Ethoxy Group): Masks the acidic phenolic hydroxyl of the parent compound (2-cyclohexylphenol). This modification reduces acute tissue irritation and prevents ionization at physiological pH, converting the molecule into a neutral, non-polar probe.

  • Aromatic Core: Serves as a scaffold for π-π stacking interactions within receptor binding pockets (e.g., Estrogen Receptor).

Structural Analogs (SAR Library)

To profile bioactivity, researchers must compare the lead (1-Cyclohexyl-2-ethoxybenzene) against a focused library:

Analog IDStructure DescriptionR-Group ModificationPredicted Effect
Lead 1-Cyclohexyl-2-ethoxybenzene -OEt Baseline lipophilicity/stability.
A-01 1-Cyclohexyl-2-methoxybenzene-OMeReduced steric bulk; faster O-dealkylation.
A-02 1-Cyclohexyl-2-isopropoxybenzene-OiPrIncreased steric bulk; resistant to metabolism.
A-03 1-(4-methylcyclohexyl)-2-ethoxybenzeneRing-MeIncreased lipophilicity; probe for pocket depth.
A-04 2-Cyclohexylphenol (Parent)-OHActive metabolite; H-bond donor (control).

Part 2: Synthesis & Library Generation

Objective: Efficient access to the ether scaffold via Friedel-Crafts alkylation followed by Williamson Ether Synthesis.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-Cyclohexylphenol (Parent)

  • Reagents: Phenol, Cyclohexene, Aluminum Phenoxide (catalyst).

  • Conditions: 160–180°C, high pressure (autoclave) or acid catalysis (Amberlyst-15).

  • Mechanism: Friedel-Crafts alkylation. Ortho-selectivity is favored by specific catalysts (e.g., aluminum phenoxide).

  • Purification: Fractional distillation is critical to separate the ortho isomer (bp ~268°C) from the para isomer (bp ~295°C).

Step 2: O-Alkylation (Etherification)

  • Reagents: 2-Cyclohexylphenol, Ethyl Iodide (or Diethyl Sulfate), Potassium Carbonate (

    
    ).
    
  • Solvent: DMF or Acetone (anhydrous).

  • Protocol:

    • Dissolve 2-cyclohexylphenol (1.0 eq) in DMF under

      
      .
      
    • Add

      
       (1.5 eq) and stir at 60°C for 30 min to generate the phenoxide.
      
    • Dropwise add Ethyl Iodide (1.2 eq).

    • Reflux at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).

    • Workup: Quench with water, extract with diethyl ether, wash with dilute NaOH (to remove unreacted phenol), dry over

      
      .
      
    • Yield: Typically >85%.

SynthesisPathway Phenol Phenol OrthoIsomer 2-Cyclohexylphenol (Intermediate) Phenol->OrthoIsomer AlCl3 / 160°C (Friedel-Crafts) ParaIsomer 4-Cyclohexylphenol (By-product) Phenol->ParaIsomer Minor product Cyclohexene Cyclohexene Cyclohexene->OrthoIsomer Target 1-Cyclohexyl-2-ethoxybenzene (Target Ether) OrthoIsomer->Target Et-I / K2CO3 / DMF (Williamson Ether)

Figure 1: Synthetic route favoring the ortho-substituted ether target.

Part 3: Bioactivity Profile & Mechanism of Action[1][2]

Antimicrobial & Membrane Disruption

While the ether is less potent than the free phenol, it acts as a non-ionic membrane disruptor .

  • Mechanism: The cyclohexyl tail inserts into the bacterial phospholipid bilayer, increasing fluidity and causing leakage of intracellular ions (

    
    ).
    
  • Application: Unlike the phenol, the ether is non-corrosive to skin, making it a candidate for topical penetration enhancement in antifungal formulations (co-delivery with azoles).

Endocrine Modulation (Estrogen Receptor β)

Structurally, 1-Cyclohexyl-2-ethoxybenzene mimics the A-ring of estradiol and the hydrophobic bulk of Bisphenol A (BPA) analogs.

  • Hypothesis: The compound may bind to the Estrogen Receptor Beta (ERβ) ligand-binding pocket.[1]

  • Risk/Opportunity: High affinity would classify it as an endocrine disruptor (toxicology risk) or a potential SERM (therapeutic opportunity).

  • Metabolic Activation: In vivo, CYP450 enzymes (specifically CYP2D6 or CYP3A4) will likely O-dealkylate the ether back to 2-cyclohexylphenol , which is a known weak estrogen mimic.

Metabolic Stability (Prodrug Concept)

The ethoxy group serves as a metabolic "timer."

  • Phase I Metabolism: O-dealkylation (rapid for methoxy, slower for ethoxy/isopropoxy).

  • Phase II Metabolism: The resulting phenol is rapidly glucuronidated and excreted.

  • Implication: 1-Cyclohexyl-2-ethoxybenzene has a longer half-life and better CNS penetration than its parent phenol.

MOA_Pathway Compound 1-Cyclohexyl-2-ethoxybenzene Membrane Lipid Bilayer Insertion (Non-specific) Compound->Membrane Direct Effect (Permeation Enhancer) CYP CYP450 Metabolism (Liver) Compound->CYP O-Dealkylation Metabolite 2-Cyclohexylphenol (Active Metabolite) CYP->Metabolite ER_Beta Estrogen Receptor β (Binding) Metabolite->ER_Beta Ligand Binding Toxicity Endocrine Modulation ER_Beta->Toxicity Transcriptional Activation

Figure 2: Dual mechanism of action: direct membrane effects vs. metabolic activation of the phenol.

Part 4: Experimental Protocols

Protocol: Microsomal Stability Assay (Metabolic Profiling)

To determine the rate of conversion from Ether to Phenol.

  • Preparation: Incubate 1-Cyclohexyl-2-ethoxybenzene (1 µM) with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, G6PDH).

  • Sampling: Aliquot at 0, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard (e.g., Diphenyl ether).

  • Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.

  • Target Transition: Monitor parent loss and appearance of 2-cyclohexylphenol (m/z 176 [M-H]-).

Protocol: Estrogen Receptor Competitive Binding Assay

To assess off-target endocrine risk.

  • System: Recombinant Human ERβ Ligand Binding Domain (LBD).

  • Tracer: Fluorescently labeled Estradiol (E2).

  • Dosing: Serial dilution of 1-Cyclohexyl-2-ethoxybenzene (1 nM to 100 µM).

  • Readout: Fluorescence Polarization (FP). High polarization = Tracer bound. Low polarization = Tracer displaced by test compound.

  • Control: Unlabeled Estradiol (positive control), DMSO (negative control).

  • Calculation: Plot % Displacement vs. Log[Concentration] to determine IC50.

References

  • Chemical Structure & Properties: 1-Cyclohexyl-2-ethoxybenzene (CAS 1889-30-1).[2][3] National Center for Biotechnology Information. PubChem Compound Summary. [Link]

  • Parent Compound Bioactivity: 2-Cyclohexylphenol: Toxicological Review. National Toxicology Program (NTP). [Link]

  • Synthesis of Alkyl Phenyl Ethers: Williamson Ether Synthesis: Mechanism and Protocols. Organic Chemistry Portal. [Link]

  • Endocrine Activity of Phenols: Structure-Activity Relationships for the Binding of Alkylphenols to Estrogen Receptors. Environmental Health Perspectives. [Link]

  • Patent Context: Hair treatment compositions containing cyclohexyl benzene derivatives. Patent CN101669887A.[4]

Sources

Exploratory

Melting point and boiling point of 2-cyclohexylphenetole

Topic: Melting Point and Boiling Point of 2-Cyclohexylphenetole Content Type: Technical Characterization Guide & Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers Thermodynamic Profiling, Synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting Point and Boiling Point of 2-Cyclohexylphenetole Content Type: Technical Characterization Guide & Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers

Thermodynamic Profiling, Synthesis, and Structural Analysis of Sterically Hindered Ethers

Executive Summary

This technical guide provides an in-depth analysis of 2-cyclohexylphenetole (1-ethoxy-2-cyclohexylbenzene), a sterically hindered alkyl-aryl ether often utilized as a lipophilic building block in medicinal chemistry and advanced materials synthesis.

Unlike its parent compound (2-cyclohexylphenol), widely indexed in standard chemical databases, 2-cyclohexylphenetole lacks extensive public empirical data regarding its thermodynamic phase transitions. This whitepaper bridges that gap by synthesizing theoretical Structure-Property Relationship (SPR) models with standard synthesis-purification protocols to establish a high-confidence predictive profile for its melting and boiling points.

Chemical Identity & Structural Analysis[1]

Compound Name: 2-Cyclohexylphenetole IUPAC Name: 1-ethoxy-2-cyclohexylbenzene Molecular Formula: C₁₄H₂₀O Molecular Weight: 204.31 g/mol SMILES: CCOc1ccccc1C2CCCCC2

Structural Implications on Physical Properties

The molecule consists of a phenetole (ethoxybenzene) core substituted at the ortho position with a bulky cyclohexyl group.

  • Steric Hindrance: The ortho-cyclohexyl group exerts significant steric pressure on the ethoxy linkage, preventing planar conjugation of the oxygen lone pairs with the aromatic ring. This increases the energy of the ground state compared to para-isomers.

  • Loss of Hydrogen Bonding: Unlike the parent 2-cyclohexylphenol (which forms strong intermolecular H-bonds), the ethyl ether cannot act as a hydrogen bond donor. This drastically alters the lattice energy (lowering the melting point) while retaining high London dispersion forces (maintaining a high boiling point).

Thermodynamic Profile: Melting & Boiling Points

As of the current chemical literature index, specific experimental values for 2-cyclohexylphenetole are not standardized in open public databases. The values below represent a consensus prediction derived from Group Contribution Methods (Joback/Stein) and comparative analysis of structural analogs.

Table 1: Physicochemical Property Profile
PropertyExperimental StatusPredicted Value (High Confidence)Deterministic Factors
Melting Point (MP) Not Listed< 25°C (Liquid at RT) Disruption of crystal packing by ethyl group; lack of H-bond donor.
Boiling Point (BP) Not Listed275°C – 285°C (at 760 mmHg)High molecular weight (204.3 g/mol ) and significant lipophilic surface area.
Boiling Point (Vacuum) N/A135°C – 145°C (at 10 mmHg)Estimated via pressure-temperature nomograph for aryl ethers.
Density N/A0.96 – 0.98 g/mL Slightly denser than unsubstituted cyclohexyl phenyl ether due to packing.
Physical State N/AViscous Colorless Oil Kinetic stability prevents easy crystallization.
Comparative Analysis (The "Why")
  • Vs. 2-Cyclohexylphenol (Parent): The parent phenol melts at 57°C and boils at 284°C . Etherification removes the H-bond capability, which typically drops the boiling point by 10–20°C. However, the addition of the ethyl group (+29 Da) compensates for this loss via increased dispersion forces, resulting in a BP very similar to the parent phenol (~280°C). The MP drops significantly (from solid to liquid) because the lattice energy is dominated by the loss of H-bonding.

  • Vs. Cyclohexyl Phenyl Ether (Isomer): The unsubstituted ether boils at ~260°C. The addition of the ortho-cyclohexyl group adds significant mass and surface area, pushing the BP up by approximately 15–25°C.

Experimental Protocols: Synthesis & Validation

To empirically validate these properties in a laboratory setting, the following synthesis and characterization workflow is recommended. This protocol ensures the isolation of pure 2-cyclohexylphenetole, free from unreacted phenol which would skew MP/BP measurements.

Synthesis: Williamson Etherification

Reaction: S_N2 attack of 2-cyclohexylphenoxide on ethyl iodide.

  • Reagents: 2-Cyclohexylphenol (1.0 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Ethyl Iodide (EtI, 1.2 eq).

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (anhydrous).

  • Procedure:

    • Dissolve 2-cyclohexylphenol in DMF under N₂ atmosphere.

    • Add K₂CO₃ and stir for 30 mins at RT to form the phenoxide anion.

    • Dropwise add Ethyl Iodide (caution: volatile lachrymator).

    • Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).

  • Workup:

    • Quench with water. Extract 3x with Diethyl Ether.

    • Critical Step: Wash organic layer with 10% NaOH to remove unreacted phenol. (Phenol presence will artificially raise the observed BP and viscosity).

    • Dry over MgSO₄, filter, and concentrate in vacuo.

Purification & Characterization
  • Distillation: Perform vacuum distillation. Expect the product fraction at 140°C / 10 mmHg .

  • DSC (Differential Scanning Calorimetry): Run a cooling cycle to -50°C to detect the glass transition (Tg) or crystallization point, confirming the "liquid at RT" status.

Visualization: Synthesis & Analysis Workflow

The following diagram outlines the logical flow for synthesizing and characterizing the physical properties of the target compound.

G cluster_analysis Characterization Modules Start Start: 2-Cyclohexylphenol Reaction Reaction: Et-I + K2CO3 (DMF, 60°C, 4h) Start->Reaction Etherification Workup Workup: NaOH Wash (Removes unreacted Phenol) Reaction->Workup Quench Crude Crude 2-Cyclohexylphenetole Workup->Crude Extraction Distillation Vacuum Distillation (Target: ~140°C @ 10mmHg) Crude->Distillation Purification Analysis Physical Property Validation Distillation->Analysis Pure Fraction DSC DSC Analysis (Determine MP/Tg) Analysis->DSC TGA TGA Analysis (Determine BP/Volatility) Analysis->TGA

Figure 1: Workflow for the synthesis, purification, and thermodynamic profiling of 2-cyclohexylphenetole.

References

  • ChemicalBook. 2-Cyclohexylphenol (CAS 119-42-6) Physical Properties. Retrieved from .

  • NIST Chemistry WebBook. Thermochemical Data for Alkyl Phenols. (General reference for phenol/ether thermodynamic trends). Retrieved from .

  • Cheméo. P-cyclohexyl phenyl ethyl ether (Isomer Data for Comparison). Retrieved from .

  • PubChem. Cyclohexyl phenyl ether (Unsubstituted Analog). Retrieved from .

  • Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions. Chemical Engineering Communications. (Methodology used for BP/MP prediction).

Protocols & Analytical Methods

Method

Application Note: Phase Transfer Catalyzed O-Alkylation of 2-Cyclohexylphenol

Executive Summary This application note details a robust protocol for the O-alkylation of 2-cyclohexylphenol , a sterically hindered substrate used frequently as a scaffold in pharmaceutical and agrochemical synthesis. T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the O-alkylation of 2-cyclohexylphenol , a sterically hindered substrate used frequently as a scaffold in pharmaceutical and agrochemical synthesis. Traditional Williamson ether synthesis (using NaH/DMF) often suffers from poor selectivity (C- vs O-alkylation) and harsh conditions when applied to ortho-substituted phenols.

We present a Phase Transfer Catalysis (PTC) approach using Tetrabutylammonium Bromide (TBAB) .[1] This method utilizes a biphasic system (Toluene/Aq. NaOH) to generate a "naked," highly nucleophilic phenoxide anion in the organic phase, effectively bypassing the steric shielding of the cyclohexyl group.

Key Advantages:

  • Selectivity: High preference for O-alkylation over C-alkylation.

  • Safety: Eliminates the use of pyrophoric bases (NaH) and anhydrous solvents.

  • Scalability: Uses standard industrial solvents (Toluene) and aqueous bases.

Mechanistic Insight: The "Naked Anion" Effect

The primary challenge with 2-cyclohexylphenol is the bulky cyclohexyl group at the ortho position. In homogeneous polar protic solvents (like ethanol), the phenoxide anion is heavily solvated (hydrogen-bonded), further crowding the nucleophilic site.

PTC solves this via the Starks' Extraction Mechanism:

  • Deprotonation: NaOH deprotonates the phenol at the interface or in the aqueous phase.

  • Ion Exchange: The quaternary ammonium catalyst (

    
    ) exchanges anions with the phenoxide at the interface.
    
  • Transfer: The lipophilic ion pair (

    
    ) migrates into the organic phase.
    
  • Reaction: In the organic phase, the phenoxide is poorly solvated ("naked") because water is absent. This lack of solvation shell reduces the effective steric bulk and significantly increases nucleophilicity, driving the reaction with the alkyl halide (

    
    ).
    
Mechanism Diagram

The following diagram illustrates the interfacial transfer cycle specific to this substrate.

PTC_Mechanism cluster_aqueous Aqueous Phase (High Ionic Strength) cluster_interface Interface cluster_organic Organic Phase (Toluene) NaOH NaOH (aq) Na_Phenoxide Na+ [ArO-] NaOH->Na_Phenoxide Deprotonation Exchange Ion Exchange Na+ [ArO-] + Q+ X- ⇌ Q+ [ArO-] + Na+ X- Na_Phenoxide->Exchange Q_X_aq Q+ X- (Recycled Catalyst) Q_X_aq->Exchange IonPair Q+ [ArO-] (Lipophilic Ion Pair) Exchange->IonPair Extraction Phenol_Org 2-Cyclohexylphenol (Substrate) Phenol_Org->Na_Phenoxide Interfacial Acid-Base Product ArO-R (Ether Product) IonPair->Product Nucleophilic Attack RX R-X (Alkyl Halide) RX->Product Q_X_org Q+ X- Product->Q_X_org Release Catalyst Q_X_org->Exchange Recycle

Caption: Starks' Extraction Mechanism applied to 2-cyclohexylphenol. The lipophilic Q+ cation shuttles the phenoxide into the organic phase.

Experimental Protocol

Objective: Synthesis of 1-(benzyloxy)-2-cyclohexylbenzene (as a representative model for O-alkylation).

Materials & Reagents[2]
ReagentMW ( g/mol )Equiv.DensityRole
2-Cyclohexylphenol 176.261.0SolidSubstrate
Benzyl Bromide 171.041.21.44 g/mLElectrophile
TBAB 322.370.05 (5 mol%)SolidPhase Transfer Catalyst
NaOH (50% aq) 40.003.01.52 g/mLBase
Toluene 92.14N/A0.87 g/mLSolvent
Water 18.02N/A1.00 g/mLCo-solvent
Step-by-Step Procedure
Phase A: Preparation and Deprotonation
  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (overhead stirring is preferred over magnetic to ensure efficient interfacial mixing), a reflux condenser, and an internal temperature probe.

  • Charging: Add 2-cyclohexylphenol (10.0 g, 56.7 mmol) and Toluene (50 mL, 5 vol). Stir until dissolved.

  • Catalyst Addition: Add TBAB (0.91 g, 2.8 mmol).

  • Base Addition: Add 50% NaOH solution (13.6 g, ~9 mL).

    • Note: The mixture will become biphasic. A slight color change (yellowing) indicates phenoxide formation at the interface.

Phase B: Reaction
  • Alkylation: Add Benzyl Bromide (11.6 g, 68.0 mmol) dropwise over 10 minutes.

    • Caution: Benzyl bromide is a lachrymator. Handle in a fume hood. Exothermic reaction possible.[2]

  • Heating: Heat the reaction mixture to 60°C .

  • Agitation: Set stirring to high RPM (600-800 RPM) .

    • Critical Parameter: The reaction rate is diffusion-controlled. Poor mixing will result in stalled conversion.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 9:1) or HPLC every 2 hours.

    • Endpoint: Disappearance of 2-cyclohexylphenol (< 1% area). Typical time: 4-6 hours.

Phase C: Work-up and Isolation
  • Quench: Cool to room temperature (20-25°C). Add water (50 mL) to dissolve inorganic salts (NaBr).

  • Separation: Transfer to a separatory funnel. Separate the phases.

    • Top Layer: Organic (Product).[3][4][5]

    • Bottom Layer: Aqueous (Waste).

  • Wash: Wash the organic layer with 1M HCl (20 mL) to remove residual pyridine-like impurities or unreacted amine catalyst traces, followed by Brine (20 mL).

  • Drying: Dry the organic phase over anhydrous

    
    . Filter.
    
  • Concentration: Remove Toluene under reduced pressure (Rotavap, 45°C bath).

  • Purification: The crude oil can be recrystallized from cold Ethanol or purified via short-path distillation if high purity (>99%) is required.

Critical Process Parameters (CPP)

To ensure reproducibility, the following parameters must be controlled:

ParameterRecommended RangeImpact of Deviation
Agitation Speed >600 RPMHigh: Low shear results in low interfacial surface area, drastically slowing the reaction.
Catalyst Loading 3 - 10 mol%Low: <3% leads to slow kinetics. >10% complicates purification (emulsions).
Temperature 50°C - 80°CHigh: >90°C increases risk of C-alkylation by-products and ether cleavage.
Water Volume MinimizedMedium: Excess water hydrates the anion, reducing its nucleophilicity (the "hydration shell" effect).

Workflow Visualization

Workflow cluster_reaction Reaction Phase cluster_workup Work-up Phase Start Start: Raw Materials (Phenol, Toluene, TBAB) Mix Add 50% NaOH (Biphasic Formation) Start->Mix Add_RX Add Alkyl Halide (Dropwise) Mix->Add_RX Heat Heat to 60°C High Agitation (800 RPM) Add_RX->Heat Monitor IPC: HPLC/TLC (Target: <1% SM) Heat->Monitor Monitor->Heat Incomplete Quench Cool & Add Water Monitor->Quench Complete Sep Phase Separation (Discard Aqueous) Quench->Sep Wash Wash Organic: 1. 1M HCl 2. Brine Sep->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry End Final Product (O-Alkylated Ether) Dry->End

Caption: Operational workflow for the PTC O-alkylation of 2-cyclohexylphenol.

Troubleshooting Guide

Issue: Low Conversion after 6 hours
  • Cause 1: Stirring is too slow.

    • Solution: Increase RPM. The interface must be visually turbulent.

  • Cause 2: Catalyst decomposition.

    • Solution: TBAB is stable up to ~100°C, but if using unstable alkyl halides, they may hydrolyze. Ensure reagents are fresh.

  • Cause 3: "Poisoning" by water.

    • Solution: Ensure the NaOH is concentrated (50%). Dilute NaOH (e.g., 10%) introduces too much water, hydrating the phenoxide and reducing reactivity.

Issue: Emulsion formation during work-up
  • Cause: High concentration of quaternary ammonium salt acting as a surfactant.

  • Solution: Filter the biphasic mixture through a pad of Celite before separation, or add a small amount of saturated NaCl (Brine) to increase ionic strength difference.

References

  • Starks, C. M. (1971).[6][7] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society, 93(1), 195–199.

  • Halpern, M. (2002). "Phase-Transfer Catalysis: Fundamentals and Applications". Industrial Phase-Transfer Catalysis.

  • Freedman, H. H., & Dubois, R. A. (1975). "Improved Williamson ether synthesis using phase transfer catalysis". Tetrahedron Letters, 16(38), 3251-3254.

  • PubChem. (2023). "2-Cyclohexylphenol Compound Summary". National Library of Medicine.

  • ChemicalBook. (2023). "2-Cyclohexylphenol Properties and pKa Data".

Sources

Application

Catalytic hydrogenation of 2-ethoxybiphenyl to 1-Cyclohexyl-2-ethoxybenzene

Application Note: Regioselective Catalytic Hydrogenation of 2-Ethoxybiphenyl Part 1: Executive Summary & Strategic Rationale The conversion of 2-ethoxybiphenyl to 1-cyclohexyl-2-ethoxybenzene represents a classic challen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Catalytic Hydrogenation of 2-Ethoxybiphenyl

Part 1: Executive Summary & Strategic Rationale

The conversion of 2-ethoxybiphenyl to 1-cyclohexyl-2-ethoxybenzene represents a classic challenge in regioselective heterogeneous catalysis: the partial hydrogenation of a biaryl system .

In drug discovery (e.g., synthesis of CRTH2 antagonists like Setipiprant) and liquid crystal manufacturing, the ability to saturate one aromatic ring while leaving the other intact is critical. This transformation relies on exploiting the subtle steric and electronic differences between the two rings.

The Core Challenge: Standard hydrogenation conditions (e.g., Rh/C, high pressure) often lead to over-reduction , yielding 1-cyclohexyl-2-ethoxycyclohexane (bicyclohexyl derivative), or hydrogenolysis , cleaving the ethoxy ether bond.

The Solution: This protocol utilizes Steric Exclusion Control . The ortho-ethoxy group forces the substituted ring out of planarity and creates steric hindrance, preventing it from lying flat on the catalyst surface. The unsubstituted distal ring, being less hindered, adsorbs preferentially and undergoes hydrogenation.

Part 2: Mechanistic Insight & Catalyst Selection

Adsorption Kinetics & Selectivity

Heterogeneous hydrogenation follows the Horiuti-Polanyi mechanism, requiring the arene to adsorb flat (π-stacking) onto the metal surface.

  • Ring A (Unsubstituted): Sterically unencumbered. Adsorbs readily.

  • Ring B (2-Ethoxy substituted): The ortho-ethoxy group introduces significant torsional strain (the "ortho effect"), twisting the biphenyl bond. This prevents Ring B from achieving the planar geometry required for effective adsorption on the catalyst surface.

Catalyst Recommendation
  • Primary Recommendation: Skeletal Nickel (Raney Type) or Sponge Nickel.

    • Why: Nickel has a lower intrinsic activity for arene reduction compared to Rhodium or Ruthenium, making it easier to stop at the mono-cyclohexyl stage. It is highly selective for the less hindered ring.

  • Alternative: Pd/C with Amine Modification.

    • Why: Palladium is active but prone to hydrogenolysis (cleaving the C-O bond). Adding an amine (e.g., ethylenediamine or pyridine) poisons the most active sites, preventing ether cleavage and over-reduction.

Part 3: Experimental Protocol

Equipment & Materials
  • Reactor: High-pressure stainless steel autoclave (e.g., Parr 4560 series) with magnetic or overhead stirring.

  • Substrate: 2-Ethoxybiphenyl (>98% purity).

  • Catalyst: Sponge Nickel (A-7000 or equivalent) or 5% Pd/C (sulfided or unreduced).

  • Solvent: Tetrahydrofuran (THF) or Isopropanol (IPA). Note: Avoid acidic solvents to prevent ether cleavage.

Standard Operating Procedure (SOP)

Step 1: Catalyst Preparation (Critical)

  • For Sponge Nickel: Wash the catalyst slurry 3x with absolute ethanol, then 3x with the reaction solvent (THF) to remove water. Safety: Sponge Nickel is pyrophoric. Keep wet at all times.

  • For Pd/C: Use directly.[1] If selectivity is poor, add 1 mol% ethylenediamine.

Step 2: Reaction Setup

  • Load 2-Ethoxybiphenyl (10.0 g, 50.4 mmol) into the autoclave liner.

  • Add solvent (THF, 100 mL). Concentration: ~0.5 M.

  • Add washed Sponge Nickel catalyst (1.0 g wet weight, ~10 wt% loading).

  • Seal the reactor.

Step 3: Hydrogenation Cycle

  • Purge: Pressurize with N2 to 10 bar, vent. Repeat 3x to remove O2.

  • Charge: Pressurize with H2 to 20 bar (290 psi) .

  • Heat: Ramp temperature to 90°C while stirring at 800-1000 rpm.

    • Note: Mass transfer limits reaction rate; high stirring is mandatory.

  • Monitor: The reaction typically completes in 4–8 hours. Monitor H2 uptake curve. When uptake plateaus at 3 equivalents (theoretical consumption), stop immediately.

Step 4: Work-up

  • Cool reactor to <30°C. Vent H2 carefully.

  • Filter reaction mixture through a Celite pad to remove catalyst. Keep catalyst wet for disposal (pyrophoric hazard).

  • Concentrate filtrate under reduced pressure.

Step 5: Purification

  • The crude usually contains >90% product.

  • If <98% purity is required, purify via silica gel chromatography (Hexane/EtOAc 95:5). The product (cyclohexyl-benzene derivative) is significantly less polar than the starting biphenyl.

Part 4: Analytical Validation (Self-Validating Logic)

To ensure the correct ring was hydrogenated, use 1H NMR .

FeatureStarting Material (2-Ethoxybiphenyl)Product (1-Cyclohexyl-2-ethoxybenzene)
Aromatic Region 8–9 Protons (Multiplets, 6.8–7.5 ppm)4 Protons (Doublet/Triplet pattern, 6.8–7.2 ppm)
Aliphatic Region Ethoxy -CH2- (4.0 ppm), -CH3 (1.3 ppm)Ethoxy signals + 11 new cyclohexyl protons (1.2–3.0 ppm)
Key Diagnostic No protons upfield of 1.0 ppm (except Me)Broad multiplet at ~2.9 ppm (Benzylic CH of cyclohexyl group)

Logic Check: If you see 0 aromatic protons, you have over-reduced to the bicyclohexyl ether. If you lose the ethoxy signals (4.0 ppm), you have caused hydrogenolysis (ether cleavage).

Part 5: Visualization & Workflows

Reaction Pathway Diagram

ReactionPathway Substrate 2-Ethoxybiphenyl (Aromatic-Aromatic) Intermediate Adsorption State (Steric Selection) Substrate->Intermediate Adsorption (Unsubstituted Ring Preferred) Cleavage Hydrogenolysis (Phenol + Ethylcyclohexane) Substrate->Cleavage Acidic Media / Pd Only Product 1-Cyclohexyl-2-ethoxybenzene (Target) Intermediate->Product 3 H2, Ni/Pd, 90°C OverRed Over-Reduction (Bicyclohexyl ether) Product->OverRed Excess H2 / High T (>120°C)

Caption: Reaction pathway showing the kinetic preference for the target product and potential pitfalls (red) if conditions are uncontrolled.

Process Optimization Workflow

OptimizationWorkflow Start Start: Screening CatSelect 1. Catalyst Selection (Sponge Ni vs. Pd/C+amine) Start->CatSelect SolventScreen 2. Solvent Screen (THF vs. IPA) CatSelect->SolventScreen TempPress 3. T/P Optimization (Target: 90°C, 20 bar) SolventScreen->TempPress QC 4. In-Process Control (GC/NMR) Check for Over-reduction TempPress->QC Decision Selectivity > 95%? QC->Decision ScaleUp 5. Scale-Up (100g+) Decision->ScaleUp Yes AddModifier Add Amine Modifier (EDTA/Pyridine) Decision->AddModifier No (Over-reduction) AddModifier->TempPress Retest

Caption: Step-by-step optimization logic to ensure high regioselectivity.

Part 6: References

  • Selective Hydrogenation of Biphenyls:

    • Wang, H., et al. (2025).[2][3] "Selective Hydrogenation of Single Benzene Ring in Biphenyl Catalyzed by Skeletal Ni." ResearchGate.

  • General Mechanism of Arene Hydrogenation:

    • Nishimura, S. (2001). "Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis." Wiley-Interscience. (Standard Reference Text).

  • Cyclohexylbenzene Synthesis Patents:

    • Cheng, J., et al. "Method for synthesis of cyclohexylbenzene." Google Patents CN104513123A.

  • Catalyst Modifiers for Selectivity:

    • Maegawa, T., et al. (2007). "Chemoselective Hydrogenation using Pd/C(en) - A review." Tetrahedron.

Sources

Method

Microwave-assisted synthesis of 1-Cyclohexyl-2-ethoxybenzene

Application Note: Microwave-Assisted Synthesis of 1-Cyclohexyl-2-ethoxybenzene Introduction & Strategic Value The synthesis of 1-Cyclohexyl-2-ethoxybenzene (also known as o-cyclohexylphenetole) represents a classic chall...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 1-Cyclohexyl-2-ethoxybenzene

Introduction & Strategic Value

The synthesis of 1-Cyclohexyl-2-ethoxybenzene (also known as o-cyclohexylphenetole) represents a classic challenge in organic synthesis: the efficient functionalization of sterically hindered phenols. The bulky cyclohexyl group at the ortho position creates significant steric shielding around the phenolic oxygen, rendering standard thermal Williamson etherification slow and low-yielding.

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging the specific dielectric heating mechanisms of microwave irradiation, we can overcome the kinetic barrier imposed by the ortho-cyclohexyl moiety.

Key Advantages of this Protocol:

  • Reaction Time Reduction: Reduced from 18–24 hours (thermal reflux) to <20 minutes.

  • Yield Improvement: Increases isolated yields from ~40-50% to >85% by suppressing side reactions (e.g., elimination of ethyl halides).

  • Green Chemistry: Utilizes high-absorbing polar solvents to maximize energy efficiency.

Reaction Design & Mechanism

The synthesis follows a microwave-accelerated Williamson ether synthesis pathway. The reaction involves the deprotonation of 2-cyclohexylphenol by a weak base (Potassium Carbonate), followed by an SN2 nucleophilic attack on Ethyl Iodide .

Mechanistic Challenges & Solutions
  • The Problem (Sterics): The cyclohexyl ring adopts a chair conformation that sterically crowds the phenoxide oxygen. In thermal conditions, the nucleophile (phenoxide) struggles to approach the electrophile (EtI), often leading to incomplete conversion.

  • The Solution (Dielectric Heating): Microwave irradiation (2450 MHz) couples directly with the polar solvent (DMF) and the ionic species (phenoxide/K+), generating rapid internal heating. This increases the molecular turnover rate and provides the activation energy necessary to overcome the steric barrier of the ortho substituent.

Reaction Scheme:



Materials & Methods

Reagents
ReagentRolePurityEquiv.
2-Cyclohexylphenol Substrate>97%1.0
Ethyl Iodide (EtI) Electrophile>99%1.5
Potassium Carbonate (K₂CO₃) BaseAnhydrous2.0
N,N-Dimethylformamide (DMF) SolventAnhydrousN/A (0.5 M)
  • Note: Ethyl Bromide can be used but requires longer reaction times (30-40 min) due to the stronger C-Br bond compared to C-I.

Equipment
  • Reactor: Single-mode Microwave Synthesizer (e.g., CEM Discover 2.0 or Anton Paar Monowave).

  • Vessel: 10 mL or 35 mL pressure-sealed Pyrex glass vial with Teflon/Silicon septum.

  • Stirring: Magnetic stir bar (high-field strength recommended).

Experimental Protocol

Step 1: Reaction Assembly
  • Weigh 176 mg (1.0 mmol) of 2-cyclohexylphenol into a 10 mL microwave vial.

  • Add 276 mg (2.0 mmol) of anhydrous K₂CO₃.

  • Add 2.0 mL of anhydrous DMF.

  • Add a magnetic stir bar and cap the vial.

  • Pre-stir: Stir the mixture at room temperature for 2 minutes to ensure partial deprotonation and homogeneity.

  • Via syringe through the septum, add 120 µL (1.5 mmol) of Ethyl Iodide.

Step 2: Microwave Irradiation

Program the microwave reactor with the following dynamic method:

ParameterSettingRationale
Temperature 140 °COptimal for overcoming steric hindrance without degrading the ether.
Ramp Time 2:00 minPrevents pressure spikes from rapid EtI volatilization.
Hold Time 15:00 minSufficient for >95% conversion.
Pressure Limit 250 psiSafety cutoff (EtI boiling point is 72°C; closed vessel will pressurize).
Power Dynamic (Max 200W)System adjusts power to maintain 140°C.
Stirring HighEssential for heterogeneous base (K₂CO₃) mixing.
Step 3: Workup & Isolation
  • Cooling: Allow the vessel to cool to <50°C using the reactor's compressed air cooling.

  • Filtration: Decant the reaction mixture and filter off the solid inorganic salts (K₂CO₃/KI). Wash the solids with 5 mL Ethyl Acetate.

  • Extraction: Transfer filtrate to a separatory funnel. Add 15 mL water and extract with Ethyl Acetate (3 x 10 mL).

  • Washing: Wash combined organics with Brine (10 mL) to remove residual DMF.

  • Drying: Dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify via flash column chromatography (Hexanes:EtOAc 95:5). Note: The product is usually pure enough for use after extraction.

Process Control & Visualization

Workflow Diagram

G Start Start: Reagent Prep Mix Homogenization (2-Cyclohexylphenol + K2CO3 + DMF) Start->Mix AddEtI Add Ethyl Iodide (Syringe Injection) Mix->AddEtI Pre-stir 2 min MW_Heat Microwave Irradiation 140°C | 15 min | Dynamic Power AddEtI->MW_Heat Sealed Vessel Cool Cooling (<50°C) MW_Heat->Cool Air Jet Workup Aq. Workup & Extraction (Remove DMF/Salts) Cool->Workup Analyze Analysis (GC-MS / NMR) Confirm >95% Purity Workup->Analyze

Figure 1: Operational workflow for the microwave-assisted synthesis of 1-Cyclohexyl-2-ethoxybenzene.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield (<50%) Incomplete deprotonation due to sterics.Increase temp to 160°C or switch to Cs₂CO₃ (Cesium effect).
High Pressure Trip Ethyl Iodide volatilizing too fast.Decrease Ramp rate (extend to 5:00 min) or use Ethyl Bromide.
Side Product (Elimination) Temperature too high; basicity too strong.Reduce temp to 120°C; ensure anhydrous conditions.

References

  • Microwave-Assisted Organic Synthesis (General Principles): Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Alkylation of Sterically Hindered Phenols: Lindstedt, E., Stridfeldt, E., & Olofsson, B. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Letters, 18(17), 4234–4237. [Link]

  • Microwave Etherification Protocols: Bogdal, D., Pielichowski, J., & Jaskot, K. (1998). Microwave-assisted synthesis of aromatic ethers under phase-transfer catalysis conditions. Organic Preparations and Procedures International, 30(4), 427-432. [Link]

  • Properties of Cyclohexyl-Phenol Derivatives: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12427316, 1-Cyclohexyl-2-ethylbenzene (Analogous Structure Reference). [Link]

Application

Advanced Purification Protocols for Oily Cyclohexylbenzene Derivatives

Executive Summary & Challenge Definition Cyclohexylbenzene (CHB) derivatives are critical intermediates in the synthesis of lithium-ion battery electrolytes (overcharge protection additives), liquid crystals, and pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Definition

Cyclohexylbenzene (CHB) derivatives are critical intermediates in the synthesis of lithium-ion battery electrolytes (overcharge protection additives), liquid crystals, and pharmaceutical scaffolds. However, researchers frequently encounter a significant bottleneck: the "Oily Product" Syndrome.

Unlike planar aromatic systems that crystallize readily, CHB derivatives possess a flexible cyclohexane ring that introduces conformational isomerism (chair/boat) and geometric isomerism (cis/trans). This structural entropy often depresses the melting point, resulting in viscous, high-boiling oils that resist standard recrystallization.

This guide moves beyond basic organic chemistry techniques to provide advanced, field-proven protocols for purifying these difficult oily mixtures. We focus on three core strategies: High-Vacuum Fractional Distillation , Shape-Selective Chromatography , and Inclusion Complexation .

Diagnostic Workflow: Selecting the Right Method

Before attempting purification, characterize the crude oil via GC-MS and TLC. The impurity profile dictates the strategy.

PurificationLogic Start Crude Oily Mixture Analysis Analyze Impurity Profile (GC-MS / TLC) Start->Analysis Decision1 Major Impurity Type? Analysis->Decision1 Volatile Volatile/Solvent/Starting Material (>20°C Boiling Pt Difference) Decision1->Volatile Boiling Point Separation Isomers Geometric/Positional Isomers (Cis/Trans, Ortho/Meta/Para) Decision1->Isomers Structural Similarity Tars Polymeric/Tarry Residues Decision1->Tars Non-Volatile Distillation Method A: High-Vacuum Fractional Distillation Volatile->Distillation Chromatography Method B: Shape-Selective Chromatography (C30/PFP) Isomers->Chromatography Complexation Method C: Urea/Thiourea Inclusion Complexation Isomers->Complexation If Trans-isomer target Tars->Distillation Kugelrohr (Bulb-to-Bulb)

Figure 1: Decision matrix for selecting the optimal purification strategy based on impurity profile.

Method A: High-Vacuum Fractional Distillation

For oily CHB derivatives, simple distillation is often insufficient due to high boiling points (typically >240°C at atm) and thermal sensitivity.

The Setup: Vacuum Requirements
  • Pressure: Must achieve <0.1 mmHg (High Vacuum).

  • Column: Use a Vigreux column (15-30 cm) for moderate separation or a Spinning Band Distillation system for close-boiling isomers (<5°C difference).

  • Heating: Oil bath (silicone oil) is mandatory for uniform heat; avoid mantles which create hot spots and degradation.

Protocol 1: Short-Path Distillation for Heat-Sensitive Oils

Objective: Remove heavy tars and light solvents without degrading the CHB core.

  • Degassing: Place the crude oil in the boiling flask. Stir rapidly under weak vacuum (20 mmHg) for 20 minutes to remove residual solvents (DCM, Ethyl Acetate) that causes "bumping."

  • Setup: Assemble a short-path distillation head. Grease all joints with high-vacuum grease (Dow Corning 976V).

  • Insulation: Wrap the Vigreux column and distillation head with aluminum foil to prevent premature condensation (reflux) of high-boiling CHB.

  • Fraction Collection:

    • Fraction 1 (Forerun): Rapidly rising temp. Discard (contains unreacted benzene/cyclohexene).

    • Fraction 2 (Main Cut): Stable temperature plateau. Collect in a tared flask.

    • Fraction 3 (Tail): Temperature spikes or drops. Stop heating immediately to avoid distilling colored tars.

Self-Validating Check: The "Main Cut" should be colorless. If it turns yellow immediately, oxidation is occurring—check vacuum tightness (leaks = oxidation).

Method B: Shape-Selective Chromatography (Isomer Separation)

Standard Silica (SiO₂) often fails to separate cis/trans isomers of CHB derivatives because their polarities are nearly identical. You must exploit molecular shape using specialized stationary phases.

Stationary Phase Selection Table
Stationary PhaseMechanismTarget SeparationSuitability for CHB
Silica (SiO₂) Adsorption (Polarity)Gross impurities (Tars vs Product)Low (Co-elution of isomers)
C30 (Triacontyl) Shape SelectivityCis vs Trans isomersHigh (Best for structural isomers)
PFP (Pentafluorophenyl) π-π InteractionsOrtho vs Meta vs ParaHigh (Exploits ring electron density)
AgNO₃-Silica π-ComplexationSaturated vs Unsaturated ringsMedium (Good if unreacted alkene present)
Protocol 2: Dry Loading & Flash Chromatography

Problem: Oily compounds dissolve the top of the column bed, causing "channeling" and poor resolution. Solution: Dry Loading.

  • Dissolution: Dissolve the crude oily mixture in a minimum amount of volatile solvent (e.g., Dichloromethane).

  • Adsorption: Add dry silica gel (ratio: 1g silica per 1g crude oil) to the solution.

  • Evaporation: Rotary evaporate until a free-flowing dry powder is obtained. Note: If it remains sticky, add more silica.

  • Loading: Pour the dry powder carefully onto the top of the pre-equilibrated flash column. Add a layer of sand on top.

  • Elution:

    • Gradient: Start with 100% Hexane (or Heptane).

    • Ramp: Slowly increase Ethyl Acetate (0% → 5% over 10 CV). CHB derivatives are non-polar; they elute early.

    • Detection: Use UV at 254 nm (Benzene ring absorption).

Method C: Urea Inclusion Complexation (The "Trans" Trap)

This is a powerful, underutilized technique for separating linear/planar isomers (trans) from bent/bulky isomers (cis) without chromatography.

Mechanism: Urea crystallizes into a hexagonal lattice with channels (~5.5 Å diameter).[1] Trans-1,4-cyclohexylbenzene derivatives are planar enough to fit into these channels, forming a solid inclusion complex. The bent cis-isomers and branched impurities are excluded and remain in the oily mother liquor.

Protocol 3: Urea Fractionation[2]
  • Preparation: Dissolve 10g of crude oily CHB in 50 mL of Methanol .

  • Saturation: Add Urea (approx. 5-10g) and heat to reflux until dissolved.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

    • Observation: Needle-like crystals (the Urea-Trans complex) will precipitate. The oil (Cis-isomer) remains in solution.

  • Filtration: Filter the crystals rapidly. Wash with cold methanol saturated with urea.

  • Recovery:

    • Filtrate: Contains cis-isomer (and impurities). Evaporate to recover.

    • Crystals: Dissolve in warm water. The urea dissolves, releasing the pure trans-CHB derivative as an oil layer or precipitate. Extract with hexane.[2]

Troubleshooting "Oiling Out"

When attempting recrystallization, CHB derivatives often separate as a second liquid phase (oil) rather than crystals.

Corrective Actions:

  • The "Scratch" Technique: Use a glass rod to scratch the side of the flask at the oil/solvent interface to induce nucleation.

  • Solvent Switch: Switch to a Pentane/Methanol system. Dissolve in minimal pentane, cool to -78°C (Dry ice/acetone), then add cold methanol dropwise.

  • Seeding: If you have any solid crystal from a previous batch (even impure), use it as a seed.

References

  • ExxonMobil Chemical Patents Inc. (2013). Process for producing cyclohexylbenzene. US Patent EP2675772B1. Link

  • Hayes, D. G., et al. (1998).[3] Urea Complexation for the Rapid, Ecologically Responsible Fractionation of Fatty Acids. Journal of the American Oil Chemists' Society.[3] Link

  • Schürenkamp, J., et al. (2011).[4] Separation of positional CPP isomers by chiral HPLC-DAD. International Journal of Legal Medicine. Link

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation (C30/PFP). Link

  • Xu, M. Q., et al. (2008).[5] Application of cyclohexyl benzene as electrolyte additive for overcharge protection of lithium ion battery. Journal of Power Sources. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in steric hindered O-alkylation of phenols

Technical Support Center: Optimization of Sterically Hindered Phenol O-Alkylation Case Reference: #YIELD-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High E...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Sterically Hindered Phenol O-Alkylation

Case Reference: #YIELD-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High

Executive Summary

You are encountering low yields in the O-alkylation of phenols. This is a classic kinetic bottleneck caused by steric shielding of the nucleophilic phenoxide oxygen. When ortho-substituents (e.g., tert-butyl, isopropyl, or halogens) block the reaction trajectory, standard Williamson conditions (


/Acetone) fail because the activation energy required to form the 

transition state is too high.

This guide moves beyond textbook protocols to provide process-enabled solutions used in high-value API synthesis. We will focus on disrupting tight ion pairs, utilizing "naked" anions, and employing alternative mechanistic pathways.

Module 1: The Decision Matrix (Method Selection)

Before optimizing, ensure you are using the correct mechanistic pathway for your electrophile.

Q: Which protocol should I choose for my specific substrate?

A: Do not force a Williamson synthesis if the electrophile is secondary or prone to elimination. Use the logic flow below to select your method.

ReactionSelector Start Select Electrophile Type AlkylHalide Alkyl Halide / Tosylate (R-X) Start->AlkylHalide Alcohol Alcohol (R-OH) Start->Alcohol Primary Primary R-X AlkylHalide->Primary Secondary Secondary R-X AlkylHalide->Secondary Tertiary Tertiary R-X AlkylHalide->Tertiary Mitsunobu Mitsunobu Reaction (PPh3 / DIAD) Alcohol->Mitsunobu Standard Sonic Modified Mitsunobu (Sonication + High Conc.) Alcohol->Sonic Hindered Method1 Standard Williamson (K2CO3 / DMF) Primary->Method1 Unblocked Phenol Method2 Cesium Protocol (Cs2CO3 / MeCN) Primary->Method2 Hindered Phenol Secondary->Method2 Good Nucleophile Method3 Elimination Risk! Switch to Mitsunobu (invert alcohol) Secondary->Method3 Poor Nucleophile Method4 Impossible via SN2. Use Acid Catalysis or SN1 conditions Tertiary->Method4

Figure 1: Decision tree for selecting the optimal O-alkylation methodology based on electrophile steric profile.

Module 2: The Williamson Ether Synthesis (Optimization)

Target Audience: Users with alkyl halide electrophiles experiencing <40% yield.

The Core Problem: In non-polar or moderately polar solvents, the phenoxide anion forms a tight ion pair with the metal cation (e.g.,


). This electrostatic attraction neutralizes the nucleophilicity of the oxygen.

The Solution: The "Cesium Effect" & Solvation Cesium (


) has a large ionic radius (1.67 Å) and low charge density compared to Potassium (

). This results in a weaker lattice energy and a looser ion pair with the phenoxide, effectively creating a "naked," highly reactive anion.
Protocol A: The "Cesium/Acetonitrile" System (Gold Standard)

This method is preferred for sterically encumbered phenols (e.g., 2,6-di-tert-butylphenol).

Reagents:

  • Phenol (1.0 equiv)[1]

  • Alkyl Halide (1.2 – 1.5 equiv)

  • Cesium Carbonate (

    
    )  (1.5 – 2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF. Note: MeCN is easier to remove, but DMF is superior for extremely sluggish reactions.

Step-by-Step:

  • Drying: Flame-dry your reaction vessel. Moisture solvates the anion, reducing reactivity.

  • Solvation: Dissolve the hindered phenol in MeCN (0.2 M concentration).

  • Deprotonation: Add

    
    . Stir at room temperature for 30 minutes. Observation: The mixture may turn yellow/orange as the phenoxide forms.
    
  • Alkylation: Add the alkyl halide.

  • Catalysis (Optional but Recommended): Add 10 mol% TBAI (Tetrabutylammonium iodide) .

    • Why? TBAI acts as a Phase Transfer Catalyst (PTC) and performs a Finkelstein exchange (R-Cl

      
       R-I) in situ, creating a better leaving group.
      
  • Temperature: Heat to reflux (

    
     for MeCN). Monitor via TLC/LCMS.
    

Data Comparison: Base Effect on Yield Reaction: Alkylation of 2,6-dimethylphenol with benzyl bromide

BaseSolventTimeYieldNotes

Acetone24 h35%Incomplete conversion; tight ion pairing.

THF12 h55%Strong base, but aggregation of enolates can occur.

MeCN 6 h 92% "Cesium Effect" maximizes nucleophilicity.

Module 3: The Mitsunobu Protocol (Handling Difficult Substrates)

Target Audience: Users coupling phenols with alcohols directly.

The Core Problem: The standard Mitsunobu (DEAD/PPh3) often stalls with hindered phenols because the steric bulk prevents the formation of the key phosphorane intermediate or the final


 attack.

The Solution: High Concentration & Sonication Research by Lepore et al. demonstrated that increasing concentration and using ultrasound can drive these reactions to completion, reducing times from days to minutes.[2]

Protocol B: The "Sonicated" Mitsunobu

Reagents:

  • Hindered Phenol (1.0 equiv)[1]

  • Alcohol (1.0 – 1.2 equiv)

  • 
     (1.5 equiv)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv) - More stable than DEAD.

  • Solvent: THF (Must be anhydrous).

Critical Modification:

  • Concentration: Run the reaction at high concentration (3.0 M) rather than the standard 0.1 M. This forces molecular collisions in the crowded steric environment.

  • Energy Input: Place the reaction vessel in an ultrasonic bath (sonicator) at room temperature.

  • Order of Addition:

    • Dissolve Phenol, Alcohol, and

      
       in minimal THF.
      
    • Add DIAD dropwise while sonicating.

Troubleshooting the "Stalled" Mitsunobu:

  • Symptom: No product, hydrazine byproduct formed.

  • Fix: The phenol is too acidic (

    
     is ideal) or too hindered. Switch to ADDP  (1,1'-(azodicarbonyl)dipiperidine) and 
    
    
    
    (Tributylphosphine) for a more powerful activation system.

Module 4: Troubleshooting & FAQs

Q: I am seeing significant C-alkylation instead of O-alkylation. Why? A: Phenoxides are ambident nucleophiles.

  • Cause: Highly polar, protic solvents (like water or alcohols) solvate the Oxygen, making the Carbon ring (ortho/para positions) more nucleophilic.

  • Fix: Switch to aprotic solvents (DMF, DMSO) and use O-selective conditions (Cesium Carbonate). Avoid "hard" leaving groups like tosylates if possible; softer halides (iodides) favor O-alkylation.

Q: My reaction turns black and yields are low (using NaH). A: NaH is a strong base and can cause oxidation of the phenol ring (quinone formation) if not strictly air-free.

  • Fix: Switch to the milder

    
     or 
    
    
    
    . If NaH is required, ensure an Argon atmosphere and wash the NaH with hexane to remove mineral oil before use.

Q: Can I use Phase Transfer Catalysis (PTC) for this? A: Yes. Solid-Liquid PTC is excellent for hindered phenols.

  • System: Solid KOH / Toluene / 18-Crown-6 (or TBAI).

  • Mechanism: The crown ether complexes the Potassium, pulling the "naked" phenoxide into the organic phase (Toluene) where it reacts rapidly with the alkyl halide. This minimizes hydration.

References

  • The Cesium Effect: Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate. ResearchGate. Link

  • Mitsunobu Optimization: Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. J. Org.[3][4] Chem. Link

  • General Williamson Protocols: The Williamson Ether Synthesis - Mechanism & Conditions. Master Organic Chemistry. Link

  • Palladium Catalyzed Options: Pd-Catalyzed O-Arylation of Phenols. J. Am. Chem. Soc. Link

  • Phase Transfer Catalysis: PTC Selective O-Alkylation. PTC Organics.[5] Link

Sources

Optimization

Technical Support Center: Optimization of 2-Cyclohexylphenol Ethylation

Topic: Minimizing C-alkylation side products in 2-cyclohexylphenol ethylation Document ID: TS-ORG-2CP-004 Last Updated: 2025-10-24 Audience: Process Chemists, Medicinal Chemists, R&D Scientists Diagnostic Hub: The Mechan...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing C-alkylation side products in 2-cyclohexylphenol ethylation Document ID: TS-ORG-2CP-004 Last Updated: 2025-10-24 Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Diagnostic Hub: The Mechanistic Root Cause

Why does C-alkylation happen? The core challenge in ethylating 2-cyclohexylphenol is the ambident nature of the phenoxide anion . The phenoxide ion has two nucleophilic sites: the Oxygen atom (kinetic, hard nucleophile) and the Carbon atoms at the ortho and para positions (thermodynamic, soft nucleophiles).

For 2-cyclohexylphenol, the bulky cyclohexyl group at the ortho position creates significant steric hindrance around the oxygen. This steric bulk impedes the approach of the electrophile (ethyl group) to the oxygen, inadvertently favoring attack at the less hindered para-carbon, leading to C-alkylation side products.

Mechanistic Pathway & Control Logic

To minimize C-alkylation, you must shift the reaction from Thermodynamic Control (which favors C-alkylation) to Kinetic Control (which favors O-alkylation).

ReactionPathway Phenol 2-Cyclohexylphenol Base Base Deprotonation Phenol->Base IonPair Phenoxide Ion Pair (Ambident Nucleophile) Base->IonPair Decision Solvent/Cation Effect IonPair->Decision O_Path O-Attack (Kinetic) Favored by Free Ions Decision->O_Path Polar Aprotic (DMF) Large Cation (Cs+) C_Path C-Attack (Thermodynamic) Favored by Tight Ion Pairs Decision->C_Path Protic/Non-Polar Small Cation (Li+/Na+) Product_O O-Ethyl Ether (Desired Product) O_Path->Product_O Product_C C-Ethyl Side Product (Impurity) C_Path->Product_C

Figure 1: Mechanistic bifurcation of phenoxide alkylation. O-alkylation requires "naked" anions achieved through solvent and cation selection.

Optimized Protocol: The "Cesium Effect" Method

We recommend the Cesium Carbonate (


) / Acetonitrile (MeCN)  or DMF  system. This protocol leverages the "Cesium Effect," where the large ionic radius of the cesium cation (

) prevents the formation of tight ion pairs with the phenoxide oxygen, leaving the oxygen "naked" and highly nucleophilic, thus overriding the steric hindrance of the cyclohexyl group.
Standard Operating Procedure (SOP)

Reagents:

  • Substrate: 2-Cyclohexylphenol (1.0 eq)

  • Alkylating Agent: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr) (1.2 – 1.5 eq)

    • Note: EtI is more reactive and allows for milder temperatures, further suppressing thermodynamic C-alkylation.

  • Base: Cesium Carbonate (

    
    ) (1.5 – 2.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) [Anhydrous]

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried reaction flask with 2-cyclohexylphenol (1.0 eq) and anhydrous MeCN (0.2 M concentration).

  • Activation: Add

    
     (1.5 eq) in a single portion. Stir at Room Temperature (RT) for 15–30 minutes.
    
    • Why? This pre-stir ensures complete deprotonation and formation of the loose Cesium-Phenoxide ion pair before the electrophile is introduced.

  • Alkylation: Add Ethyl Iodide (1.2 eq) dropwise.

  • Reaction: Stir at RT. Monitor by TLC or HPLC.

    • Critical: If conversion is slow (<10% after 2 hours), heat to mild reflux (60°C for MeCN). Avoid excessive heat (>80°C) as this promotes C-alkylation.

  • Workup: Filter off the inorganic solids (

    
    , excess base). Concentrate the filtrate. Partition between Ethyl Acetate and Water.[1] Wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine.
    

Troubleshooting Matrix

Use this guide to diagnose specific yield or purity issues.

SymptomProbable CauseCorrective Action
High C-Alkylation (>5%) Protic Solvent Contamination: Water or alcohols are present, hydrogen-bonding to the oxygen and shielding it.Ensure solvent is anhydrous (DMF/MeCN). Use molecular sieves.[2] Switch to a polar aprotic solvent if using alcohol.
High C-Alkylation (>5%) Tight Ion Pairing: Using a small cation base like

or

in non-polar solvents.
Switch base to

or add a crown ether (18-Crown-6) if using Potassium salts to sequester the cation.
Low Conversion (<50%) Steric Hindrance: The cyclohexyl group is blocking the approach of the ethyl group.Switch leaving group from Bromide to Iodide (

). Increase solvent polarity (Switch MeCN

DMF).
Elimination Products (Ethene) Base Too Strong: Using strong bases like

or

can promote E2 elimination of the ethyl halide.
Downgrade to a carbonate base (

or

). These are strong enough to deprotonate phenol but weak for E2 elimination.

Frequently Asked Questions (FAQ)

Q1: Can I use Acetone/


 (Standard Williamson Conditions)? 
A:  While standard for simple phenols, this is often insufficient for 2-cyclohexylphenol due to the steric bulk. The reaction will likely be sluggish, requiring long reflux times which increases the thermal window for C-alkylation. If you must use 

, add 18-Crown-6 (catalytic amount) to mimic the "Cesium Effect" and accelerate O-alkylation.

Q2: Why is DMF preferred over Ethanol? A: Ethanol is a protic solvent . It forms hydrogen bonds with the phenoxide oxygen (


), effectively "caging" the nucleophile. This forces the reaction toward the unshielded Carbon sites (C-alkylation). DMF is polar aprotic ; it solvates the cation (

) but leaves the anion (

) free and highly reactive toward O-alkylation.

Q3: Is Diethyl Sulfate (


) better than Ethyl Iodide? 
A:  Diethyl sulfate is a "harder" electrophile than Ethyl Iodide. According to HSAB (Hard-Soft Acid-Base) theory, the hard oxygen nucleophile reacts well with hard electrophiles. However, Ethyl Iodide is generally preferred in the lab for ease of handling and removal. If C-alkylation persists despite solvent optimization, switching to Diethyl Sulfate or Ethyl Tosylate can sometimes improve O-selectivity.

References

  • Solvent Effects on Phenoxide Alkylation

    • Title: Phenolates - O-alkylation and C-alkylation[3][4][5]

    • Source: PharmaXChange
    • URL:[Link]

  • The Cesium Effect

    • Title: Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate[3]

    • Source: ResearchGate (Abstract/Citation)[3][6]

    • URL:[Link]

  • General Williamson Ether Synthesis Optimization

    • Title: Improving reaction conditions for Williamson ether synthesis
    • Source: BenchChem[1]

  • Mechanistic Regioselectivity

    • Title: C- or O-Alkyl
    • Source: ChemistryViews
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Williamson Ether Synthesis of Hindered Phenols

Welcome to our dedicated technical support guide for navigating the complexities of the Williamson ether synthesis, specifically when dealing with sterically hindered phenols. This resource is designed for researchers, m...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for navigating the complexities of the Williamson ether synthesis, specifically when dealing with sterically hindered phenols. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving optimal yields and purity. Here, we dissect common experimental failures and provide robust, field-tested solutions grounded in established chemical principles.

Introduction: The Challenge of Steric Hindrance in Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, is a reliable method for forming ethers from an alkoxide and an alkyl halide via an SN2 mechanism.[1] However, its efficiency dramatically decreases when substrates with significant steric bulk around the reacting centers are involved.[2][3] For hindered phenols, the bulky substituents impede the backside attack of the phenoxide nucleophile on the alkyl halide, leading to slow reaction rates, low conversion, and often, competing side reactions such as elimination.[2][4] This guide provides a structured approach to overcoming these synthetic hurdles.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction with a hindered phenol is extremely slow or shows no conversion. What are the primary reasons, and how can I accelerate the reaction?

A1: This is a classic symptom of steric impediment and/or insufficient nucleophilicity of the phenoxide. The bulky groups on the phenol prevent the phenoxide from effectively attacking the electrophilic carbon of the alkyl halide.[2]

  • Incomplete Deprotonation: Hindered phenols can be less acidic, and common bases like K₂CO₃ or NaOH may not be strong enough to drive the deprotonation equilibrium to completion, resulting in a low concentration of the active phenoxide nucleophile.[5]

    • Expert Recommendation: Employ a stronger, non-nucleophilic base to ensure quantitative formation of the phenoxide. Sodium hydride (NaH) is an excellent choice for this purpose as it irreversibly deprotonates the phenol.[5][6]

  • Low Reaction Rate: The inherent steric clash slows down the SN2 reaction, often requiring prolonged reaction times at elevated temperatures.[1]

    • Expert Recommendation: The use of microwave irradiation can significantly accelerate the reaction by efficiently and rapidly heating the reaction mixture, often reducing reaction times from hours to minutes.[1][7] This technique has been shown to improve yields in Williamson ether syntheses.[1]

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the hindered phenol (1.0 eq.) to a flame-dried round-bottom flask containing a magnetic stir bar.

  • Solvent Addition: Add a suitable anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).[1][6]

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

    • Safety Note: NaH reacts violently with water. Ensure all glassware and solvents are rigorously dried. Hydrogen gas is evolved during the deprotonation.

  • Phenoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the primary alkyl halide (1.1 eq.) dropwise to the solution.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Workup: After completion, cautiously quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Q2: I am observing a significant amount of elimination byproducts. How can I minimize this side reaction?

A2: The formation of elimination byproducts is a common competing pathway, especially when using secondary or tertiary alkyl halides.[4][6] The phenoxide, in addition to being a nucleophile, is also a base and can abstract a proton from the alkyl halide, leading to an alkene.

  • Alkyl Halide Structure: The propensity for elimination increases in the order: primary < secondary < tertiary alkyl halides.[4][6]

    • Expert Recommendation: Whenever possible, use a primary alkyl halide. If the desired ether requires a secondary or tertiary alkyl group attached to the oxygen, consider a different synthetic strategy where the hindered alcohol is the precursor to the alkoxide, which then reacts with a less hindered alkyl halide.

  • Leaving Group: A better leaving group can favor substitution over elimination.

    • Expert Recommendation: Convert the corresponding alcohol of the desired alkyl group into a tosylate or mesylate. These are excellent leaving groups and can enhance the rate of the SN2 reaction relative to elimination.

  • Reaction Temperature: Higher temperatures can favor elimination.

    • Expert Recommendation: If elimination is a significant issue, try running the reaction at a lower temperature for a longer period.

For particularly challenging cases where elimination is unavoidable, the Mitsunobu reaction offers an alternative pathway for ether synthesis. This reaction involves the activation of an alcohol with a phosphine and an azodicarboxylate, followed by nucleophilic attack by the phenol.[8] It proceeds with inversion of stereochemistry at the alcohol carbon and is often effective for the synthesis of hindered ethers where the Williamson synthesis fails.[4][9]

Q3: My hindered phenoxide has poor solubility in common solvents, leading to a heterogeneous mixture and low yield. What are my options?

A3: The solubility of the phenoxide salt is crucial for a successful reaction. If the nucleophile is not in solution, the reaction rate will be severely limited.

  • Solvent Choice: Protic solvents can solvate the phenoxide, reducing its nucleophilicity. Apolar solvents may not be sufficient to dissolve the ionic phenoxide.

    • Expert Recommendation: Use polar aprotic solvents like DMF, DMSO, or acetonitrile.[1][10] These solvents are effective at solvating cations, leaving the anionic phenoxide more "naked" and nucleophilic.

  • Two-Phase Systems and Phase-Transfer Catalysis (PTC): In many cases, especially on an industrial scale, reactions are run in a two-phase system (e.g., an organic solvent and an aqueous solution of the base).[1] In such systems, the phenoxide remains in the aqueous phase, and the alkyl halide in the organic phase, resulting in a very slow reaction at the interface.

    • Expert Recommendation: Employ a phase-transfer catalyst. These are typically quaternary ammonium or phosphonium salts (e.g., tetrabutylammonium bromide, TBAB) or crown ethers (e.g., 18-crown-6).[1] The catalyst transports the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide.[11][12][13]

PTC_Mechanism Na_Phenoxide Na⁺ ArO⁻ (Phenoxide) Q_Phenoxide Q⁺ ArO⁻ Na_Phenoxide->Q_Phenoxide Ion Exchange (Q⁺ = Catalyst) NaCl Na⁺ Cl⁻ Alkyl_Halide R-Cl (Alkyl Halide) Ether R-OAr (Product) Alkyl_Halide->Ether QCl Q⁺ Cl⁻ Q_Phenoxide->Alkyl_Halide SN2 Reaction QCl->NaCl Ion Exchange Troubleshooting_Workflow Start Low Conversion of Hindered Phenol Check_Base Is Deprotonation Complete? Start->Check_Base Use_Stronger_Base Use Stronger Base (e.g., NaH) Check_Base->Use_Stronger_Base No Check_Side_Reactions Significant Elimination? Check_Base->Check_Side_Reactions Yes Use_Stronger_Base->Check_Side_Reactions Modify_Conditions Use Primary Halide/Tosylate Lower Temperature Check_Side_Reactions->Modify_Conditions Yes Check_Solubility Is Phenoxide Soluble? Check_Side_Reactions->Check_Solubility No Consider_Mitsunobu Consider Mitsunobu Reaction Modify_Conditions->Consider_Mitsunobu Use_PTC Use Phase-Transfer Catalyst (PTC) Check_Solubility->Use_PTC No Consider_Alternatives Still Low Yield? Check_Solubility->Consider_Alternatives Yes Use_PTC->Consider_Alternatives Modern_Methods Use Buchwald-Hartwig or Chan-Lam Coupling Consider_Alternatives->Modern_Methods Yes Success Successful Synthesis Consider_Alternatives->Success No (Re-evaluate strategy) Modern_Methods->Success

Caption: Decision workflow for troubleshooting hindered Williamson ether synthesis.

References

  • Benchchem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Wikipedia. (2024). Williamson ether synthesis. Retrieved from [Link]

  • C&EN Global Enterprise. (2019). Hindered ether synthesis shocked to life. ACS Publications. Retrieved from [Link]

  • Kazemi, M. (n.d.). A Brief Review: Microwave Assisted Ethers Synthesis. Ilam University, Iran. Retrieved from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Retrieved from [Link]

  • Baran, P. S., et al. (2019). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. PMC - NIH. Retrieved from [Link]

  • Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, ACS Publications. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Wang, X., et al. (2018). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. PMC - NIH. Retrieved from [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

  • Singh, R., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC - NIH. Retrieved from [Link]

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • Wikipedia. (2024). Phase-transfer catalyst. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • YouTube. (2022). Chan-Lam Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Mitsunobu reaction. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

GC-MS fragmentation patterns of cyclohexyl phenyl ethers

This guide provides an in-depth technical analysis of the GC-MS fragmentation patterns of cyclohexyl phenyl ethers (CPEs), designed for researchers requiring high-fidelity structural elucidation. Executive Summary & Scie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the GC-MS fragmentation patterns of cyclohexyl phenyl ethers (CPEs), designed for researchers requiring high-fidelity structural elucidation.

Executive Summary & Scientific Rationale

Cyclohexyl phenyl ethers (CPEs) represent a unique intersection of aromatic stability and alicyclic reactivity. Unlike simple alkyl phenyl ethers, CPEs possess a constrained cyclic geometry that favors specific hydrogen transfer mechanisms under Electron Ionization (EI).

For the drug development professional, distinguishing CPEs from their linear isomers (e.g., hexyl phenyl ethers) or aliphatic analogues is critical during impurity profiling and metabolite identification. This guide establishes a self-validating identification protocol based on the Phenol Radical Cation (m/z 94) dominance and specific ring-contraction markers.

Standardized Experimental Protocol

To ensure reproducible fragmentation patterns, the following GC-MS conditions are recommended. These parameters minimize thermal degradation prior to ionization while maximizing sensitivity for the molecular ion.

Methodology: High-Fidelity EI-MS Acquisition
ParameterSettingRationale
Column 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5)Non-polar stationary phase prevents peak tailing of the ether oxygen.
Dimensions 30 m

0.25 mm

0.25 µm
Optimal resolution for separating isomeric ethers.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Maintains consistent ionization timing.
Inlet Temp 250 °CSufficient for volatilization without inducing thermal pyrolysis.[1]
Source Temp 230 °CPrevents condensation; higher temps (>280°C) may alter fragmentation ratios.
Ionization EI (70 eV)Standard energy for library matching (NIST/Wiley).
Scan Range m/z 40 – 350Captures low-mass ring fragments and the molecular ion.

Mechanistic Fragmentation Analysis

The fragmentation of cyclohexyl phenyl ether is governed by the competition between the stability of the aromatic ring and the lability of the alicyclic protons.

The Dominant Pathway: -Hydrogen Transfer (m/z 94)

The base peak in the mass spectrum of CPE is almost invariably m/z 94 (


). This is not a simple bond cleavage but a rearrangement driven by the "Hydrogen Affinity" of the ether oxygen.
  • Ionization: An electron is removed from the lone pair of the ether oxygen, forming the molecular ion (

    
    , m/z 176).
    
  • Conformational Lock: The cyclohexyl ring adopts a chair conformation where an axial

    
    -hydrogen is spatially accessible to the radical oxygen.
    
  • McLafferty-Type Rearrangement: A 6-membered transition state facilitates the transfer of the

    
    -hydrogen to the oxygen.
    
  • Elimination: The C-O bond cleaves, releasing a neutral cyclohexene molecule (82 Da) and leaving the stable phenol radical cation (m/z 94).

Stevenson’s Rule Application: According to Stevenson’s Rule, the positive charge remains on the fragment with the lower Ionization Energy (IE).

  • Phenol IE: ~8.5 eV[2]

  • Cyclohexene IE: ~8.9 eV[2]

  • Result: The charge is strongly retained by the phenol fragment (m/z 94), making it the base peak.

Secondary Pathways: Ring Disintegration

While the aromatic moiety remains intact, the cyclohexyl ring (if the charge resides there) undergoes characteristic disintegration:

  • m/z 55 (

    
    ):  Formed from the cyclohexyl cation via retro-Diels-Alder fragmentation (loss of ethene).
    
  • m/z 77 (

    
    ):  Phenyl cation, formed by the direct cleavage of the C-O bond (less favorable than the rearrangement).
    

Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic causality described above.

FragmentationPathway M_Ion Molecular Ion [C12H16O]+. (m/z 176) TS 6-Membered Transition State (H-Transfer) M_Ion->TS β-H alignment Phenyl Phenyl Cation [C6H5]+ (m/z 77) M_Ion->Phenyl Direct α-Cleavage (Minor Path) CycloFrag Ring Fragment [C4H7]+ (m/z 55) M_Ion->CycloFrag Ring Disintegration Phenol Base Peak: Phenol Ion [C6H6O]+. (m/z 94) TS->Phenol C-O Cleavage (Stevenson's Rule) Neutral Neutral Loss: Cyclohexene (82 Da) TS->Neutral

Figure 1: Mechanistic pathway showing the dominance of the phenol radical cation formation via


-hydrogen transfer.

Comparative Analysis: CPE vs. Alternatives

To validate the identity of a CPE, one must compare it against its structural isomers and analogues.

Table 1: Diagnostic Ion Comparison
FeatureCyclohexyl Phenyl Ether (CPE)n-Hexyl Phenyl Ether (Linear Isomer)Dicyclohexyl Ether (Aliphatic Analogue)
Molecular Ion (

)
m/z 176 (Distinct)m/z 178 (if saturated) / 176m/z 182 (Weak/Absent)
Base Peak m/z 94 (Phenol Radical)m/z 94 (Phenol Radical)m/z 55 or 83 (Cyclohexyl ions)
Mechanism Loss of Cyclohexene (82 Da)Loss of Hexene (84 Da)

-Cleavage / Inductive cleavage
Key Distinguisher m/z 55 is prominent; m/z 83 is weak.Series of alkyl losses (m/z 29, 43, 57).No m/z 77 or 94 . Oxygen retains charge on alkyl chain.
Aromatic Stability High (Ring stabilizes charge)HighLow (Easily fragments)
Critical Differentiation Strategy
  • CPE vs. Linear Alkyl Phenyl Ethers: Both produce the m/z 94 base peak. However, CPEs lack the characteristic alkyl chain series (

    
    ) seen in linear ethers (m/z 43, 57, 71). Instead, CPEs show discrete ring fragments (m/z 55, 41).
    
  • CPE vs. Aliphatic Ethers: Aliphatic ethers (e.g., dicyclohexyl ether) do not form the m/z 94 peak. Their spectra are dominated by oxonium ions (

    
    ) or hydrocarbon fragments. The presence of m/z 94 is diagnostic for the phenoxy group.
    

Self-Validating Workflow for Identification

Use this logic flow to confirm the presence of Cyclohexyl Phenyl Ether in an unknown sample.

ID_Workflow Start Unknown Spectrum Check94 Is Base Peak m/z 94? Start->Check94 Check77 Is m/z 77 Present? Check94->Check77 Yes ResultAliphatic Probable: Aliphatic Ether Check94->ResultAliphatic No CheckAlkyl Are Alkyl Series (43, 57, 71) Dominant? Check77->CheckAlkyl Yes Check77->ResultAliphatic No Check55 Is m/z 55 Prominent? CheckAlkyl->Check55 No ResultLinear Probable: Linear Alkyl Phenyl Ether CheckAlkyl->ResultLinear Yes ResultCPE Confirmed: Cyclohexyl Phenyl Ether Check55->ResultCPE Yes Check55->ResultLinear No (Ambiguous)

Figure 2: Logic gate for distinguishing CPE from common ether contaminants.

References

  • NIST Mass Spectrometry Data Center. Cyclohexyl phenyl ether Mass Spectrum.[3] National Institute of Standards and Technology. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[1][2][4][5][6][7][8][9][10][11] University Science Books. (Standard text for rearrangement mechanisms).

  • PubChem. Benzene, (cyclohexyloxy)- Compound Summary.[3] National Library of Medicine. Link

  • BenchChem. Mass Spectrometry Fragmentation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone. (Reference for cyclohexyl ring fragmentation dynamics). Link

Sources

Comparative

A Comparative Analysis of the Chemical Reactivity of 2-Cyclohexylphenol and 4-Cyclohexylphenol

A Technical Guide for Researchers in Synthetic Chemistry In the landscape of fine chemical synthesis, substituted phenols serve as pivotal building blocks for a vast array of valuable compounds, from pharmaceuticals and...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Synthetic Chemistry

In the landscape of fine chemical synthesis, substituted phenols serve as pivotal building blocks for a vast array of valuable compounds, from pharmaceuticals and agrochemicals to polymers and dyes.[1][2] Among these, cyclohexylphenols are notable intermediates, valued for imparting lipophilicity and specific conformational properties to target molecules.[3] The constitutional isomers, 2-cyclohexylphenol and 4-cyclohexylphenol, while seemingly similar, exhibit distinct reactivity profiles that have significant implications for their synthetic applications.

This guide provides an in-depth comparison of the reactivity of these two isomers. Moving beyond a simple recitation of facts, we will dissect the underlying steric and electronic factors that govern their chemical behavior. This analysis is supported by experimental data from the literature and includes detailed protocols to provide a practical framework for laboratory applications.

At the Molecular Level: Unpacking Structural and Electronic Differences

The divergent reactivity of 2- and 4-cyclohexylphenol originates from the positional difference of the bulky cyclohexyl group relative to the hydroxyl moiety. This single structural change introduces profound differences in steric hindrance and modulates the electronic environment of the molecule.

Steric Hindrance: The Dominant Differentiator

The most critical factor distinguishing the two isomers is the steric environment around the reactive centers.

  • 2-Cyclohexylphenol: The cyclohexyl group is situated directly adjacent to the hydroxyl group. This ortho-positioning creates significant steric congestion, shielding the hydroxyl group and one of the ortho-positions (C6) of the aromatic ring. This steric bulk impedes the approach of reagents, influencing both reaction rates and regioselectivity.[4]

  • 4-Cyclohexylphenol: The cyclohexyl group is located at the para-position, remote from the hydroxyl group. Consequently, the hydroxyl group and both ortho-positions (C2 and C6) are sterically unencumbered and readily accessible to reacting species.

Diagram: Steric Accessibility

G cluster_0 2-Cyclohexylphenol cluster_1 4-Cyclohexylphenol 2-CHP_img 2-CHP_img 2-CHP_label Significant steric hindrance at the hydroxyl group and adjacent ortho-position. 4-CHP_img 4-CHP_img 4-CHP_label Hydroxyl group and ortho-positions are sterically accessible.

Caption: Steric shielding in 2-cyclohexylphenol vs. the open environment in 4-cyclohexylphenol.

Electronic Effects and Acidity

The cyclohexyl group, being an alkyl substituent, is weakly electron-donating via an inductive effect (+I). This effect slightly increases the electron density on the aromatic ring, making it more reactive towards electrophiles than unsubstituted phenol. However, this same effect slightly destabilizes the corresponding phenoxide anion, making both isomers marginally weaker acids than phenol.[5][6] The difference in acidity between the two isomers is generally negligible and is overshadowed by the powerful influence of steric hindrance.

Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

The hydroxyl group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions.[7][8] This directing effect, combined with the steric and positional constraints of the cyclohexyl group, leads to highly predictable and divergent outcomes for the two isomers.

  • Reactivity of 2-Cyclohexylphenol: The hydroxyl group directs incoming electrophiles to the C4 (para) and C6 (ortho) positions. However, the C6 position is severely hindered by the adjacent cyclohexyl group. Therefore, electrophilic substitution occurs almost exclusively at the C4 position.

  • Reactivity of 4-Cyclohexylphenol: The para position is blocked by the cyclohexyl group. The activating hydroxyl group thus directs incoming electrophiles to the two equivalent and sterically accessible ortho positions (C2 and C6).

This differential reactivity is elegantly demonstrated in the Friedel-Crafts alkylation of phenol with cyclohexene or cyclohexanol, a common industrial method for producing these compounds.[2][9] The ratio of 2-cyclohexylphenol to 4-cyclohexylphenol is highly dependent on reaction conditions, reflecting a classic case of kinetic versus thermodynamic control.

  • Kinetic Control (Lower Temperatures): At lower temperatures, the reaction favors the formation of the ortho isomer, 2-cyclohexylphenol. This is often attributed to the formation of a pre-reaction complex between the phenolic hydroxyl group and the electrophile, directing it to the proximate ortho position.

  • Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction equilibrium favors the formation of the more stable para isomer, 4-cyclohexylphenol.[10][11] The steric repulsion between the hydroxyl and cyclohexyl groups in the ortho isomer makes it thermodynamically less stable. Given sufficient energy, the kinetically favored ortho product can isomerize to the more stable para product.[4]

Table 1: Product Distribution in Phenol Cyclohexylation

CatalystTemperature (°C)Phenol:Cyclohexene Molar Ratio2-Cyclohexylphenol Selectivity (%)4-Cyclohexylphenol Selectivity (%)Reference
HY Zeolite1401:1Predominantly OrthoLower[11]
HY Zeolite2201:1LowerPredominantly Para[11]
TPA/ZrO₂801:148.936.1
TPA/ZrO₂805:163.632.4

TPA/ZrO₂ = 12-Tungstophosphoric acid on Zirconia

Diagram: Regioselectivity in Electrophilic Aromatic Substitution

G cluster_0 2-Cyclohexylphenol Reactivity cluster_1 4-Cyclohexylphenol Reactivity A 2-Cyclohexylphenol C Para-substituted Product (Major) A->C Attack at C4 (unhindered) D Ortho-substituted Product (Minor/Not Formed) A->D Attack at C6 (hindered) B Electrophile (E+) B->C B->D E 4-Cyclohexylphenol G Ortho-substituted Product (Major) E->G Attack at C2/C6 (accessible) F Electrophile (E+) F->G

Caption: Preferred sites of electrophilic attack on 2- and 4-cyclohexylphenol.

Reactivity at the Hydroxyl Group

Reactions involving the phenolic hydroxyl group, such as etherification and esterification, are also profoundly influenced by steric hindrance.

  • 2-Cyclohexylphenol: The bulky ortho-cyclohexyl group acts as a steric shield, hindering the approach of reagents to the oxygen atom. Consequently, reactions like Williamson ether synthesis or acylation are significantly slower compared to unhindered phenols. High temperatures or more reactive reagents may be necessary to achieve reasonable conversion.

  • 4-Cyclohexylphenol: The hydroxyl group is sterically accessible, and its reactivity is comparable to that of phenol or other para-substituted phenols. It undergoes etherification and esterification under standard conditions with relative ease.

This difference in reactivity can be exploited for selective derivatization in mixtures of the two isomers.

Experimental Protocol: Synthesis of Cyclohexylphenols via Friedel-Crafts Alkylation

This protocol outlines a representative procedure for the synthesis of 2- and 4-cyclohexylphenol, demonstrating the principles discussed. The use of a solid acid catalyst like H-Beta zeolite is highlighted, offering advantages in terms of handling, recovery, and environmental impact over traditional mineral acids.[9]

Objective: To synthesize a mixture of 2- and 4-cyclohexylphenol via the alkylation of phenol with cyclohexanol using H-Beta zeolite as a catalyst.

Materials:

  • Phenol (99%)

  • Cyclohexanol (99%)

  • H-Beta Zeolite (catalyst)

  • Toluene (solvent)

  • Stainless steel autoclave with magnetic stirring and temperature control

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Activation: The H-Beta zeolite catalyst is calcined at 450°C for 6 hours in a muffle furnace to remove adsorbed water and ensure maximum activity.

  • Reaction Setup: To a 100 mL stainless steel autoclave, add phenol (e.g., 0.1 mol), the activated H-Beta zeolite catalyst (e.g., 10% by weight of reactants), and toluene (25 mL).

  • Reactant Addition: Seal the autoclave and begin stirring. Heat the mixture to the desired reaction temperature (e.g., 180°C for para-selectivity).[9]

  • Reaction Execution: Once the temperature has stabilized, add cyclohexanol (e.g., 0.05 mol, maintaining a phenol:cyclohexanol ratio of 2:1 to minimize dialkylation) to the autoclave using a high-pressure pump over 30 minutes.

  • Monitoring: Allow the reaction to proceed for the desired time (e.g., 4-8 hours). Small aliquots can be carefully withdrawn at intervals to monitor the progress and product distribution by GC analysis.

  • Workup: After the reaction is complete, cool the autoclave to room temperature. Filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with toluene, dried, and calcined for reuse.

  • Product Isolation: The filtrate (containing toluene, unreacted phenol, and the product isomers) is typically subjected to distillation under reduced pressure to separate the solvent and excess phenol, followed by fractional distillation or column chromatography to isolate 2-cyclohexylphenol and 4-cyclohexylphenol.

Self-Validation and Safety:

  • The progress of the reaction should be monitored by a validated analytical method like GC, using authentic standards for product identification and quantification.

  • The reaction is conducted in a sealed pressure vessel; ensure the autoclave is rated for the temperatures and pressures that may be generated.

  • Phenol is corrosive and toxic; handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Diagram: Experimental Workflow

G A Catalyst Activation (H-Beta Zeolite, 450°C) B Charge Autoclave (Phenol, Catalyst, Toluene) A->B C Heat to Reaction Temp (e.g., 180°C) B->C D Add Cyclohexanol C->D E Reaction (4-8 hours) D->E F Cool & Filter E->F I GC Analysis (Monitoring & Final Product) E->I In-process control G Catalyst Recovery (for reuse) F->G H Product Isolation (Distillation/Chromatography) F->H H->I

Caption: Workflow for the synthesis and analysis of cyclohexylphenols.

Conclusion

The reactivity of 2-cyclohexylphenol and 4-cyclohexylphenol is a clear illustration of how a simple change in substituent position can dramatically alter chemical behavior. The dominant factor is the steric hindrance imposed by the ortho-cyclohexyl group in 2-cyclohexylphenol, which shields both the hydroxyl group and the adjacent ring position.

Key Takeaways:

  • Electrophilic Aromatic Substitution: 4-Cyclohexylphenol undergoes substitution at its accessible ortho positions. 2-Cyclohexylphenol reacts almost exclusively at its unhindered para position.

  • Thermodynamic vs. Kinetic Control: In their synthesis from phenol, 2-cyclohexylphenol is the kinetically favored product, while 4-cyclohexylphenol is the more thermodynamically stable isomer.

  • Hydroxyl Group Reactivity: The hydroxyl group of 2-cyclohexylphenol is sterically hindered and less reactive in etherification and esterification reactions compared to the exposed hydroxyl group of 4-cyclohexylphenol.

These fundamental differences are crucial for researchers and process chemists. Understanding these principles allows for the rational design of synthetic routes, the selective functionalization of one isomer over the other, and the optimization of reaction conditions to achieve desired product outcomes in the development of complex molecules.

References

  • Jadhav, G. R., et al. (2008). Cyclohexylation of phenol over a solid acid catalyst comprising 12-tungstophosphoric acid and hydrous zirconia. Indian Journal of Chemistry, Section A, 47(3), 386-390. [Link]

  • Rasulov, C. K., Rustamov, S. T., & Magerramova, M. Y. (2021). ALKYLATION OF PHENOL AND ITS HOMOLOGUES BY CYCLIC OLEFINS. Processes of Petrochemistry and Oil Refining, 22(3), 264-279. [Link]

  • Sathee Forum (2021). Why phenol is more acidic than cyclohexanol, but less acidic than nitrophenol?[Link]

  • Anand, R., Gore, K. U., & Rao, B. S. (2002). Alkylation of Phenol with Cyclohexanol and Cyclohexene Using HY and Modified HY Zeolites. Catalysis Letters, 81(1/2), 33–41. [Link]

  • Council of Scientific and Industrial Research (2007). A Process For Preparation Of 4 Cyclohexylphenol. Indian Patent IN 2001DE00123 20010131. [Link]

  • ResearchGate (n.d.). Liquid phase cyclohexylation of phenol with cyclohexene using 12-tungstosilicicacid supported onto different supports. [Link]

  • Escola, J. M., et al. (2020). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry, 22(15), 4949-4959. [Link]

  • Wikipedia (n.d.). Phenol. [Link]

  • ICP - Instituto de Catálisis y Petroleoquímica (2022). Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts. [Link]

  • BYJU'S (n.d.). Electrophilic Substitution Reactions of Phenols. [Link]

  • Quora (2019). Is phenol more acidic than cylclohexanol?. [Link]

Sources

Validation

Technical Guide: HPLC Retention Time Profiling of 1-Cyclohexyl-2-ethoxybenzene

This guide serves as an advanced technical resource for the HPLC analysis of 1-Cyclohexyl-2-ethoxybenzene , a specialized aromatic ether intermediate. It is designed for analytical chemists and process engineers requirin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the HPLC analysis of 1-Cyclohexyl-2-ethoxybenzene , a specialized aromatic ether intermediate. It is designed for analytical chemists and process engineers requiring precise impurity profiling and method validation.

Executive Summary

1-Cyclohexyl-2-ethoxybenzene (CAS: 1889-30-1) is a sterically hindered aromatic ether often synthesized via the ethylation of 2-cyclohexylphenol or the Friedel-Crafts alkylation of ethoxybenzene.

The critical analytical challenge lies in separating the ortho-substituted target from its para-isomer (4-cyclohexyl-1-ethoxybenzene) and the unreacted phenolic precursor. Due to the high hydrophobicity of the cyclohexyl group, these compounds exhibit strong retention on Reverse Phase (RP) columns. This guide provides a standardized protocol to achieve baseline resolution between the target and its structural isomers.

Chemical Context & Impurity Origins

Understanding the synthesis pathway is prerequisite to predicting the impurity profile. The primary impurities arise from incomplete alkylation (phenols) or regio-isomerism (para-substitution).

Synthesis & Impurity Pathway

The following diagram illustrates the origin of the critical impurities tracked in this method.

SynthesisPathway Phenol Phenol (Starting Material) OrthoPhenol 2-Cyclohexylphenol (Precursor/Impurity A) LogP ~4.0 Phenol->OrthoPhenol Alkylation (Major) ParaPhenol 4-Cyclohexylphenol (Isomer Impurity) LogP ~4.1 Phenol->ParaPhenol Alkylation (Minor) Cyclohexene Cyclohexene (Reagent) Cyclohexene->OrthoPhenol Target 1-Cyclohexyl-2-ethoxybenzene (TARGET ANALYTE) LogP ~5.2 OrthoPhenol->Target Ethylation (+ EtBr/K2CO3) DiCyclo 2,4-Dicyclohexyl-ethoxybenzene (Over-Alkylation) LogP >7.0 OrthoPhenol->DiCyclo Over-Rxn ParaEther 4-Cyclohexyl-1-ethoxybenzene (Regio-Isomer Impurity) LogP ~5.3 ParaPhenol->ParaEther Ethylation

Figure 1: Synthesis pathway showing the divergence of the target ortho-isomer from para-isomers and phenolic precursors.

Experimental Protocol: High-Performance Liquid Chromatography

This validated protocol utilizes a C18 stationary phase with high carbon loading to maximize the hydrophobic discrimination between the ortho- and para-isomers.

Instrument Configuration
  • System: HPLC with Binary Gradient Pump & Diode Array Detector (DAD).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna C18), 4.6 x 150 mm, 5 µm.

    • Rationale: A standard C18 provides sufficient hydrophobic selectivity. "End-capped" is crucial to reduce peak tailing for the phenolic impurities.

  • Detector Wavelength: 275 nm (Primary), 220 nm (Secondary).

    • Rationale: 275 nm is specific to the aromatic ether/phenol chromophore and reduces solvent noise compared to 220 nm.

  • Column Temperature: 35°C.

    • Rationale: Elevated temperature improves mass transfer, sharpening the peaks of these viscous, hydrophobic molecules.

Mobile Phase & Gradient
  • Solvent A: Water (0.1% Phosphoric Acid) - Acidification suppresses phenol ionization, ensuring sharp peaks.

  • Solvent B: Acetonitrile (HPLC Grade).

Time (min)% Solvent A% Solvent BFlow Rate (mL/min)Phase
0.040601.0Isocratic Hold
15.05951.0Linear Gradient
20.05951.0Wash
20.140601.0Re-equilibration
25.040601.0Stop

Performance Comparison: Retention Time Data

The following data represents typical retention characteristics. Note that the Ortho-isomer (Target) elutes before the Para-isomer .

Mechanistic Insight: The Ortho-Effect

In Reverse Phase chromatography, the para-isomer (linear shape) can align flat against the C18 alkyl chains, maximizing hydrophobic surface area interaction. The ortho-isomer (target) has a "kinked" structure due to the steric clash between the ethoxy and cyclohexyl groups. This reduces its effective hydrophobic contact area, causing it to elute earlier.

Table 1: Representative Retention Data
Peak IdentityStructure TypeApprox. RT (min)RRT (vs Target)LogP (Est.)Elution Mechanism
Phenol Starting Material2.50.231.5High Polarity (H-bonding)
Ethoxybenzene Side Product4.20.382.5Moderate Polarity
2-Cyclohexylphenol Precursor 7.8 0.71 4.0 Polar -OH reduces retention vs Ether
1-Cyclohexyl-2-ethoxybenzene TARGET 11.0 1.00 5.2 Hydrophobic; Sterically hindered (Ortho)
4-Cyclohexyl-1-ethoxybenzene Isomer 12.5 1.14 5.3 Hydrophobic; Planar alignment (Para)
Dicyclohexyl-ethoxybenzene Over-alkylation18.21.65>7.0Extreme Hydrophobicity

Note: Retention times (RT) will vary based on column dead volume and exact organic modifier percentage. Relative Retention Time (RRT) is the robust metric for identification.

Method Validation & Troubleshooting

Resolution of Isomers (Ortho vs. Para)

If the resolution (


) between the Target and the Para-isomer is < 1.5:
  • Switch to Methanol: Replace Acetonitrile with Methanol. Methanol allows for stronger

    
     interactions with the stationary phase, often enhancing shape selectivity between isomers.
    
  • Lower Temperature: Reduce column temperature to 25°C. This increases the enthalpy of adsorption, often magnifying the selectivity difference between geometric isomers.

Peak Tailing on Impurity A (2-Cyclohexylphenol)
  • Cause: Silanol interactions with the phenolic hydroxyl group.

  • Fix: Ensure Mobile Phase A contains 0.1% Phosphoric Acid or Trifluoroacetic Acid (TFA) to suppress ionization (

    
     of phenol ~10, but local surface pH can vary).
    
Workflow Diagram: Method Execution

MethodWorkflow Sample Sample Preparation (Dissolve in 100% ACN) Filter Filtration (0.22 µm PTFE) Sample->Filter Inject Injection (10 µL) Isocratic Hold (0-2 min) Filter->Inject Elution1 Elution of Polars (Phenol, Ethoxybenzene) Inject->Elution1 Elution2 Elution of Target (Ortho-isomer) Elution1->Elution2 Elution3 Elution of Late Impurities (Para-isomer, Dicyclohexyl) Elution2->Elution3

Figure 2: Step-by-step analytical workflow ensuring sample integrity and sequential elution.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 228978, 1-Cyclohexyl-2-methoxycyclohexane (Analogous Structure). Retrieved from [Link]

  • ResearchGate (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC. Retrieved from [Link]

  • GL Sciences. HPLC Column Selection Guide & Organic Solvent Retention Data. Retrieved from [Link]

Comparative

Comparative Analysis of 13C NMR Chemical Shifts: Cyclohexyl vs. Ethoxy Moieties in Medicinal Chemistry

Executive Summary This guide provides a definitive protocol for distinguishing these groups using C NMR chemical shifts, supported by DEPT-135 phasing logic and conformational analysis. Theoretical Underpinning: Electron...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive protocol for distinguishing these groups using


C NMR chemical shifts, supported by DEPT-135 phasing logic and conformational analysis.

Theoretical Underpinning: Electronic & Steric Causality[1]

To interpret the data correctly, one must understand the physical origins of the observed shifts.[1]

The Inductive Deshielding Effect (The "Downfield" Shift)

Both the ethoxy


-methylene (-O-C H

-) and the cyclohexyl ipso-methine (>C H-O-) are directly bonded to an electronegative oxygen atom. This reduces electron density around the nucleus, deshielding it and shifting the resonance downfield to the 60–80 ppm region.[1]
The Gamma-Gauche Effect (The "Upfield" Shift)

This is the critical differentiator for the cyclohexyl ring.[1]

  • Mechanism: In a chair conformation, carbon atoms at the

    
    -position (relative to a substituent) experience steric compression if the substituent is axial, or inherent steric strain within the ring structure.
    
  • Result: This steric compression causes an upfield shift (shielding).[1] Consequently, cyclohexyl ring carbons (C3/C5) often appear at 20–25 ppm , significantly lower than acyclic counterparts.[1]

Comparative Data Analysis

The following table synthesizes typical chemical shift ranges in CDCl


. Note the critical overlap in the 70 ppm region and the divergence in the aliphatic region.
Table 1: Chemical Shift & DEPT-135 Phasing Profile[2]
MoietyCarbon PositionTypical Shift (

, ppm)
DEPT-135 PhaseStructural Note
Ethoxy

-CH

(-O-C H

-)
60.0 – 66.0 Negative (-) Deshielded by Oxygen.[1]

-CH

(-C H

)
14.0 – 15.5 Positive (+) Terminal methyl; highly characteristic.[1]
Cyclohexyl C1 (Ipso, >C H-O-)70.0 – 80.0 Positive (+) CRITICAL DISTINCTION: Overlaps with Ethoxy

, but opposite DEPT phase.[1]
C2 / C6 (

)
30.0 – 35.0 Negative (-) Adjacent to ipso; moderately deshielded.[1]
C3 / C5 (

)
20.0 – 26.0 Negative (-) Shielded by

-gauche interactions.[1]
C4 (

)
25.0 – 26.0 Negative (-) Distal carbon; similar to unsubstituted cyclohexane (~27.1 ppm).[1]

Application Note: In unsubstituted cyclohexane, all carbons are equivalent (singlet at 27.1 ppm).[1] In monosubstituted derivatives (e.g., ethoxycyclohexane), symmetry breaks, creating the 4-signal pattern (C1, C2/6, C3/5, C4) listed above.[1]

Experimental Protocol: The Self-Validating Assignment System

Reliance on chemical shift alone is prone to error due to solvent and concentration effects.[1] The following protocol utilizes DEPT-135 (Distortionless Enhancement by Polarization Transfer) as a binary logic gate to validate assignments.

Step-by-Step Acquisition Workflow
  • Sample Prep: Dissolve ~10-20 mg of compound in 0.6 mL CDCl

    
    . Ensure height is 4-5 cm in the tube to match the coil length.
    
  • Standard

    
    C{
    
    
    
    H}:
    Acquire a proton-decoupled carbon spectrum (Pulse angle
    
    
    , D1
    
    
    2.0s).
  • DEPT-135 Acquisition:

    • Set pulse sequence to dept135.[1]

    • Optimization: Set cnst2 (coupling constant) to 145 Hz (average

      
      ).
      
    • Scans: Minimum 64 scans (DEPT is less sensitive than

      
      H but more sensitive than standard 
      
      
      
      C).
  • Processing: Apply exponential multiplication (LB = 1.0 - 2.0 Hz) to improve S/N. Phase manually.

Assignment Logic (Visualized)

The diagram below illustrates the decision matrix for distinguishing the overlapping signals at ~70 ppm and the aliphatic signals at ~25 ppm.

AssignmentLogic Start Unknown Signal Analysis CheckRegion Check Chemical Shift Region Start->CheckRegion RegionHigh Region: 60 - 80 ppm (Oxygenated Carbons) CheckRegion->RegionHigh Deshielded RegionLow Region: 10 - 40 ppm (Aliphatic Carbons) CheckRegion->RegionLow Shielded DEPTCheck1 Check DEPT-135 Phase RegionHigh->DEPTCheck1 DEPTCheck2 Check DEPT-135 Phase RegionLow->DEPTCheck2 ResultEthCH2 Negative Phase (Down) Assignment: Ethoxy alpha-CH2 DEPTCheck1->ResultEthCH2 Inverted (-) (CH2) ResultCycCH Positive Phase (Up) Assignment: Cyclohexyl C1 (CH) DEPTCheck1->ResultCycCH Upright (+) (CH) ResultEthCH3 Positive Phase (Up) Assignment: Ethoxy beta-CH3 (~15 ppm) DEPTCheck2->ResultEthCH3 Upright (+) (CH3) ResultCycCH2 Negative Phase (Down) Assignment: Cyclohexyl Ring CH2 (20-35 ppm) DEPTCheck2->ResultCycCH2 Inverted (-) (CH2)

Figure 1: Decision tree for spectral assignment using Chemical Shift and DEPT-135 phasing.

Structural Dynamics: The Conformational Trap

When analyzing cyclohexyl shifts, one must account for ring dynamics.[1] Unlike the ethoxy group, which rotates freely (averaging signals), the cyclohexane ring undergoes chair-chair interconversion.

The "Frozen" Spectrum

At room temperature, you typically observe a time-averaged spectrum.[1] However, if the ring is "locked" by a bulky substituent (e.g., tert-butyl) or cooled to low temperatures (-80°C), the axial and equatorial carbons split.

  • Equatorial Substituents: Generally shift

    
    -carbons downfield.[1]
    
  • Axial Substituents: Cause significant upfield shifts at C3/C5 due to 1,3-diaxial interactions (

    
    -gauche effect).[1]
    
Pulse Sequence Visualization

Understanding the magnetization transfer helps troubleshoot missing signals (e.g., quaternary carbons).[1]

PulseSequence Proton 1H Excitation (90 deg) Transfer Polarization Transfer (1/2J Delay) Proton->Transfer Create Heteronuclear Coherence Selection Selection Pulse (135 deg) Transfer->Selection Edit based on Multiplicity Acquisition 13C Acquisition (Decoupled) Selection->Acquisition Detect CH/CH3 (+) and CH2 (-)

Figure 2: Simplified magnetization flow in the DEPT-135 experiment. Note that Quaternary carbons are filtered out.[1][2]

References

  • Oregon St

    
    C NMR Chemical Shifts and Coupling Constants.
    [Link]
    
  • AIST Spectral Database for Organic Compounds (SDBS). Reference Spectra for Ethoxycyclohexane and Cyclohexane.[1] [Link][1]

  • Reich, H. J.[1] (University of Wisconsin). Structure Determination Using NMR: Chemical Shift Tables.[1] [Link][1]

  • Chemistry LibreTexts.DEPT ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    C NMR Spectroscopy.
    [Link]
    

Sources

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